Technical Documentation Center

4-(1h-Imidazol-1-yl)-2-methoxyaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1h-Imidazol-1-yl)-2-methoxyaniline
  • CAS: 1021426-47-0

Core Science & Biosynthesis

Foundational

An Examination of 4-(1H-Imidazol-1-yl)-2-methoxyaniline: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-(1H-imidazol-1-yl)-2-methoxyaniline is a substituted aniline derivative of interest in medicinal chemistry and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-1-yl)-2-methoxyaniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring an imidazole ring attached to a methoxy-substituted aniline, suggests potential applications as a scaffold in the development of novel therapeutic agents. The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the substituted aniline core is a common feature in many pharmaceuticals. This guide aims to provide a comprehensive overview of the available physicochemical properties of this compound. However, it is important to note that at the time of this writing, there is a significant lack of published experimental data specifically for 4-(1H-imidazol-1-yl)-2-methoxyaniline. Therefore, this document will present the confirmed identifiers and hazard classifications for the target molecule, supplemented with data from closely related compounds to provide a contextual understanding.

Chemical Identity and Structure

The fundamental step in characterizing any chemical compound is to ascertain its precise identity and structure.

  • Chemical Name: 4-(1H-imidazol-1-yl)-2-methoxyaniline[1]

  • CAS Number: 1021426-47-0[1]

  • EC Number: 840-207-0[1]

  • Molecular Formula: C₁₀H₁₁N₃O

The chemical structure of 4-(1H-imidazol-1-yl)-2-methoxyaniline is depicted below.

Caption: Chemical structure of 4-(1H-imidazol-1-yl)-2-methoxyaniline.

Physicochemical Properties: A Comparative Analysis

Due to the absence of specific experimental data for 4-(1H-imidazol-1-yl)-2-methoxyaniline, this section presents data for two closely related and structurally similar compounds: 4-methoxyaniline (p-anisidine) and 4-(1H-imidazol-1-yl)aniline. This comparative approach allows for informed estimations of the target compound's properties.

Property4-methoxyaniline (p-Anisidine)4-(1H-imidazol-1-yl)aniline4-(1H-imidazol-1-yl)-2-methoxyaniline
Molecular Weight 123.15 g/mol [2]159.19 g/mol [3][4]189.22 g/mol (Calculated)
Melting Point 56-59 °C[5]143-147 °C[4]Data not available
Boiling Point 243 °C[6]Data not availableData not available
Solubility Soluble in ethanol and ether, slightly soluble in water.[5]Data not availableData not available
Density 1.18 g/cm³ at 20 °C[6]Data not availableData not available

Expert Insights: The addition of the imidazole group in 4-(1H-imidazol-1-yl)aniline compared to 4-methoxyaniline significantly increases the melting point, likely due to stronger intermolecular interactions such as hydrogen bonding and pi-stacking. It can be hypothesized that 4-(1H-imidazol-1-yl)-2-methoxyaniline will have a melting point intermediate to or higher than 4-(1H-imidazol-1-yl)aniline, owing to the additional methoxy group which could influence crystal packing. The solubility in polar organic solvents is expected to be reasonable, while water solubility may be limited.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of a compound. While no specific spectra for 4-(1H-imidazol-1-yl)-2-methoxyaniline were found, data for related structures provide a basis for predicting the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For 4-(1H-imidazol-1-yl)-2-methoxyaniline, one would expect to see signals corresponding to the aromatic protons on the aniline and imidazole rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The substitution pattern on the aniline ring would lead to a specific splitting pattern for the aromatic protons.

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the aniline and imidazole rings, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(1H-imidazol-1-yl)-2-methoxyaniline is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching within the aromatic and imidazole rings, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of 4-(1H-imidazol-1-yl)-2-methoxyaniline. Fragmentation patterns would likely involve the loss of the methoxy group, and cleavage of the imidazole ring.

Hazard and Safety Information

For 4-(1H-imidazol-1-yl)-2-methoxyaniline, the following GHS hazard classifications have been reported:

  • Acute Toxicity: Warning (H302 + H312 + H332 - Harmful if swallowed, in contact with skin or if inhaled).[1]

  • Skin Irritation: Warning (H315 - Causes skin irritation).[1]

  • Eye Irritation: Warning (H319 - Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Warning (H336 - May cause drowsiness or dizziness).[1]

Trustworthiness in Handling: Given these classifications, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.

Experimental Protocols: A General Framework

While specific protocols for 4-(1H-imidazol-1-yl)-2-methoxyaniline are not available, the following outlines a general workflow for the determination of key physicochemical properties, which would be applicable to this compound.

Caption: A generalized workflow for the synthesis, characterization, and physicochemical property determination of a novel chemical entity.

Step-by-Step Methodology for Melting Point Determination (General Protocol):

  • Sample Preparation: A small amount of the purified, dry crystalline solid is placed into a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. This range is reported as the melting point.

  • Validation: The accuracy of the apparatus should be periodically checked with certified reference standards.

Conclusion and Future Directions

4-(1H-imidazol-1-yl)-2-methoxyaniline represents a molecule of interest for which there is a notable gap in the publicly available scientific literature regarding its detailed physicochemical properties. While its chemical identity and hazard classifications are established, further experimental work is required to fully characterize this compound. The data from related molecules such as 4-methoxyaniline and 4-(1H-imidazol-1-yl)aniline provide a useful, albeit preliminary, framework for understanding its potential properties. Future research efforts should focus on the synthesis, purification, and comprehensive experimental determination of the physicochemical and spectroscopic properties of 4-(1H-imidazol-1-yl)-2-methoxyaniline to enable its full potential in drug discovery and development to be explored.

References

  • NextSDS. (n.d.). 4-(1H-imidazol-1-yl)-2-methoxyaniline — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • ChemBK. (2025, August 19). 4-methoxyaniline. Retrieved from [Link]

  • PMC. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0143415). Retrieved from [Link]

  • EPA. (2025, October 15). 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol. Retrieved from [Link]

  • ResearchGate. (2018, November 22). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, March 29). ANISIDINE (O-, P- ISOMERS). Retrieved from [Link]

  • HETEROCYCLES. (2011, May 30). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Retrieved from [Link]

  • Synthesis Route. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

  • MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR chemical shifts for 4-(1h-Imidazol-1-yl)-2-methoxyaniline

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 4-(1H-Imidazol-1-yl)-2-methoxyaniline Prepared by: Gemini, Senior Application Scientist Abstract Introduction: The Role of NMR in Structural Elucidatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 4-(1H-Imidazol-1-yl)-2-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei—primarily 1H and 13C—NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. For a novel or specialized compound like 4-(1H-imidazol-1-yl)-2-methoxyaniline, a key intermediate in various research applications, a thorough understanding of its NMR signature is paramount for confirming its identity, assessing its purity, and understanding its electronic properties.

The molecule's structure, featuring a substituted aniline ring linked to an imidazole heterocycle, presents a rich and informative NMR spectrum. The interplay between the potent electron-donating amino (-NH2) and methoxy (-OCH3) groups and the distinct electronic nature of the imidazole ring creates a unique set of chemical shifts and coupling patterns. This guide will deconstruct these influences to predict the spectral features with a high degree of confidence.

Molecular Structure and Atom Numbering

For clarity and unambiguous assignment of NMR signals, a systematic numbering scheme is applied to the molecular structure of 4-(1H-imidazol-1-yl)-2-methoxyaniline as shown below. This convention will be used throughout the guide.

Molecular Structure of 4-(1H-imidazol-1-yl)-2-methoxyaniline with atom numbering

Figure 1: Molecular structure and numbering scheme for 4-(1H-imidazol-1-yl)-2-methoxyaniline.

Predicted 1H NMR Spectrum

The 1H NMR spectrum is predicted based on the analysis of substituent effects and comparison with known data for 2-methoxyaniline, 1-phenylimidazole, and related structures. The spectrum is expected to be recorded in a common deuterated solvent such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The chemical shifts of the -NH2 protons are particularly solvent-dependent.

Table 1: Predicted 1H NMR Data for 4-(1H-imidazol-1-yl)-2-methoxyaniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'~7.8 - 8.0s (t)J ≈ 1.0 - 1.5 Hz1H
H-5'~7.2 - 7.4tJ ≈ 1.0 - 1.5 Hz1H
H-4'~7.1 - 7.2tJ ≈ 1.0 - 1.5 Hz1H
H-3~6.9 - 7.1dJ ≈ 2.0 - 2.5 Hz1H
H-5~6.8 - 6.9ddJ ≈ 8.5, 2.5 Hz1H
H-6~6.7 - 6.8dJ ≈ 8.0 - 8.5 Hz1H
-NH2~3.5 - 4.5br s-2H
-OCH3~3.8 - 3.9s-3H
Rationale and Justification of 1H Chemical Shifts
  • Imidazole Ring Protons (H-2', H-4', H-5'): The chemical shifts for protons on an N-aryl imidazole ring are well-documented. For the parent 1-phenylimidazole, the signals appear at approximately δ 7.86 (H-2'), 7.25 (H-5'), and 7.21 (H-4') in CDCl3.[1] H-2', positioned between two nitrogen atoms, is the most deshielded and typically appears as a singlet or a narrow triplet due to small couplings to H-4' and H-5'. The aniline moiety, being electron-rich, is expected to have a minimal deshielding effect compared to an unsubstituted phenyl ring.

  • Aniline Ring Protons (H-3, H-5, H-6): The aniline ring is substituted with three groups: a strongly electron-donating -NH2 group, a strongly electron-donating -OCH3 group, and the imidazole ring.

    • The -NH2 and -OCH3 groups exert a powerful shielding effect (upfield shift) on the ortho and para protons.[2]

    • H-6: This proton is ortho to the -NH2 group and meta to the -OCH3 and imidazole groups. It will be strongly shielded and is expected to appear as a doublet due to coupling with H-5 (Jortho ≈ 8-9 Hz).

    • H-5: This proton is meta to the -NH2 group and ortho to the imidazole group. It will experience ortho coupling from H-6 and meta coupling from H-3, appearing as a doublet of doublets.

    • H-3: This proton is ortho to the -OCH3 group and meta to the -NH2 group. It will be shielded and appear as a doublet due to the smaller meta coupling with H-5 (Jmeta ≈ 2-3 Hz).

  • Methoxy Protons (-OCH3): The methoxy group protons will appear as a sharp singlet. In related methoxyanilines, this signal is consistently found in the δ 3.8-3.9 ppm region.[3][4]

  • Amine Protons (-NH2): The protons of the primary amine will appear as a broad singlet due to quadrupole broadening from the 14N nucleus and potential hydrogen exchange. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. In CDCl3, it is typically observed between δ 3.5 and 4.5 ppm.[2]

Predicted 13C NMR Spectrum

The 13C NMR chemical shifts are predicted by considering the additive effects of each substituent on the benzene and imidazole rings. The electron-donating -NH2 and -OCH3 groups cause significant upfield (shielding) shifts for the carbon atoms at the ortho and para positions relative to their attachment point.

Table 2: Predicted 13C NMR Data for 4-(1H-imidazol-1-yl)-2-methoxyaniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~147 - 149
C-1~138 - 140
C-2'~135 - 137
C-4~129 - 131
C-5'~129 - 131
C-4'~118 - 120
C-6~116 - 118
C-5~114 - 116
C-3~102 - 104
-OCH3~55 - 56
Rationale and Justification of 13C Chemical Shifts
  • Imidazole Ring Carbons (C-2', C-4', C-5'): Based on data for 1-phenylimidazole, the chemical shifts are expected around δ 135.5 (C-2'), 130.3 (C-5'), and 118.2 (C-4') ppm.[1] These values provide a solid baseline for our prediction.

  • Aniline Ring Carbons (C-1 to C-6): The chemical shifts of the aniline ring carbons are determined by the powerful electronic effects of the substituents.

    • C-2 and C-1: These carbons are bonded to the strongly electron-donating -OCH3 and -NH2 groups, respectively. This results in a significant downfield shift for these ipso-carbons. In 2-methoxyaniline, C-1 (attached to NH2) is at ~136 ppm and C-2 (attached to OCH3) is at ~147 ppm. These values serve as a strong reference.[5]

    • C-4: This carbon is attached to the imidazole ring and is para to the -NH2 group. The electron-donating effect of the amine group will shield this position, but the attachment to the slightly electron-withdrawing N-aryl imidazole will counteract this.

    • C-6: This carbon is ortho to the -NH2 group and will be strongly shielded.

    • C-5: This carbon is meta to both the -NH2 and -OCH3 groups and will be least affected by their resonance effects.

    • C-3: This carbon is ortho to the -OCH3 group and meta to the -NH2 group. The powerful shielding from the ortho-methoxy group will shift this carbon significantly upfield, likely making it the most shielded aromatic carbon.

  • Methoxy Carbon (-OCH3): The carbon of the methoxy group in aromatic systems typically resonates in the δ 55-56 ppm range, consistent with data from numerous anisole derivatives.[6]

Experimental Protocols

To obtain high-quality NMR spectra for 4-(1H-imidazol-1-yl)-2-methoxyaniline, a standardized experimental procedure should be followed.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample for 1H NMR, and 20-25 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl3, DMSO-d6, or Methanol-d4). CDCl3 is often a good starting point for many organic molecules.

  • Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although referencing to the residual solvent peak is more common practice.[7]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Perform a lock on the deuterium signal of the solvent to stabilize the magnetic field.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for 1H and 13C. Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp, symmetrical peaks.

  • 1H Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 12-16 ppm.

    • Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.

  • 13C Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set a spectral width of approximately 220-240 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the 13C nucleus. A longer relaxation delay (2-5 seconds) is recommended.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) and perform a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl3: δ 7.26 ppm for 1H, δ 77.16 ppm for 13C).

  • Integration and Peak Picking: Integrate the signals in the 1H spectrum to determine the relative number of protons. Pick the peak positions for all signals in both spectra.

Workflow Visualization

The logical process for the analysis and prediction of NMR spectra for a novel compound is outlined in the following diagram.

NMR_Analysis_Workflow cluster_prep Phase 1: Preparation & Prediction cluster_exp Phase 2: Experimental Verification cluster_analysis Phase 3: Final Analysis A Define Target Molecule 4-(1H-imidazol-1-yl)-2-methoxyaniline B Analyze Substructures (Aniline & Imidazole) C Literature Search for Analogs (2-Methoxyaniline, 1-Phenylimidazole) D Predict Spectra (1H & 13C) Based on Substituent Effects H Assign Signals (Compare Experimental to Predicted) D->H E Sample Preparation (Dissolution in Deuterated Solvent) F Data Acquisition (High-Field NMR Spectrometer) G Data Processing (FT, Phasing, Referencing) I 2D NMR (COSY, HSQC, HMBC) for Unambiguous Assignment J Final Structure Confirmation

Caption: Workflow for NMR spectral prediction and experimental validation.

Conclusion

This guide provides a detailed, predictive framework for the 1H and 13C NMR spectra of 4-(1H-imidazol-1-yl)-2-methoxyaniline. By systematically analyzing the electronic effects of the amino, methoxy, and imidazole substituents and drawing comparisons with well-characterized analogous compounds, we have established a reliable set of expected chemical shifts and coupling patterns. This information serves as a critical resource for any scientist working with this compound, enabling confident structural verification and purity assessment. The included experimental protocols further provide a standardized methodology for obtaining high-quality data to confirm these predictions.

References

  • Brukker, P. A., & Kuciauskas, D. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc, 2005(11), 17-29. Available at: [Link]

  • Axenrod, T., & Webb, G. A. (Eds.). (1974). Nuclear magnetic resonance spectroscopy of nuclei other than protons. John Wiley & Sons. (Relevant principles cited in ACS Publications). Available at: [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1i: 1H NMR (400 MHz, DMSO) of 2-methoxyaniline. ResearchGate. Available at: [Link]

  • Xi, Z., Liu, F., & Zhou, Y. (2008). Supporting Information For Copper-Catalyzed N-Arylation of Imidazoles. General Consideration. Available at: [Link]

  • Cristau, H. J., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6170-6179. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 678–684. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-(1H-Imidazol-1-yl)-2-methoxyaniline in Polar Aprotic Solvents

Executive Summary The successful formulation of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful formulation of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive technical overview of the solubility profile of 4-(1H-Imidazol-1-yl)-2-methoxyaniline, a heterocyclic compound of interest, within polar aprotic solvents. We delve into the core physicochemical properties of the molecule, establish a theoretical framework for its solubility based on intermolecular forces, and present a predictive solubility profile. Crucially, this document provides a detailed, field-proven experimental protocol for the empirical determination of equilibrium solubility, ensuring researchers can generate robust and reliable data. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of API solubility to guide formulation and development efforts.

Introduction: The Critical Role of Solubility in Drug Development

4-(1H-Imidazol-1-yl)-2-methoxyaniline is a substituted aniline derivative featuring an imidazole moiety. The presence of the imidazole ring, a common feature in many biologically active molecules, alongside the methoxy and aniline groups, creates a unique electronic and structural profile that dictates its interaction with various solvent systems. Understanding the solubility of this API is a cornerstone of preclinical development. It directly influences key decisions in process chemistry (purification, crystallization), formulation design (dosage form selection), and biopharmaceutics (bioavailability).[1]

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN)—are frequently used in early-stage drug discovery for compound solubilization in high-throughput screening and as vehicles for in-vitro assays. An in-depth knowledge of an API's behavior in these solvents is therefore not merely academic but a practical necessity for generating reliable biological data and developing enabling formulations.[2]

Physicochemical Characterization of 4-(1H-Imidazol-1-yl)-2-methoxyaniline

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics by analyzing its constituent parts and data from structurally similar compounds.

The structure consists of a polar aniline head, a hydrogen-bond accepting methoxy group, and the imidazole ring which can act as both a hydrogen bond donor (the N-H) and acceptor (the other nitrogen).[3] This combination of functional groups suggests a molecule with significant polarity.

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₁₀H₁₁N₃O-
Molecular Weight 189.22 g/mol -
CAS Number 1021426-47-0[4]
Predicted pKa ~4-5 (Anilinic N), ~7 (Imidazole N)Estimated based on similar aniline and imidazole structures. The anilinic nitrogen's basicity is reduced by the aromatic ring, while the imidazole ring has a pKa typical for this heterocycle.
Predicted LogP 1.5 - 2.5The molecule has both hydrophilic (NH₂, N-H, O) and lipophilic (benzene ring) regions. The methoxy group slightly increases lipophilicity compared to its non-methoxylated analog.
Physical Form Likely a crystalline solidBased on similar aromatic amines and imidazoles.[5]

Theoretical Principles of Solubility in Polar Aprotic Solvents

The adage "like dissolves like" serves as a foundational principle in solubility science.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Polar Aprotic Solvents: These solvents possess significant dipole moments, allowing for strong dipole-dipole interactions, but they lack acidic protons and thus cannot act as hydrogen bond donors. They are, however, often excellent hydrogen bond acceptors.

Solute-Solvent Interactions for 4-(1H-Imidazol-1-yl)-2-methoxyaniline:

  • Dipole-Dipole Interactions: The inherent polarity of the C-O, C-N, and N-H bonds in the solute will interact favorably with the large dipole moments of solvents like DMSO and DMF.

  • Hydrogen Bonding: The N-H groups of the aniline and imidazole moieties can act as hydrogen bond donors to the acceptor sites on the polar aprotic solvents (e.g., the oxygen in DMSO and DMF). This is a primary driver of solubility in these systems.[7]

  • Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which will have a minor but present role in the overall interaction energy.

Predicted Solubility Profile

Based on the theoretical principles above, we can predict a rank-ordering of solubility for 4-(1H-Imidazol-1-yl)-2-methoxyaniline in common polar aprotic solvents. This profile must be confirmed experimentally.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Key CharacteristicsPredicted Solubility
Dimethyl Sulfoxide (DMSO) 473.96Highly polar, strong H-bond acceptorHigh
Dimethylformamide (DMF) 373.82Highly polar, strong H-bond acceptorHigh to Moderate
Acetonitrile (ACN) 37.53.92Polar, weaker H-bond acceptor than DMSO/DMFModerate to Low
Tetrahydrofuran (THF) 7.61.75Lower polarity, moderate H-bond acceptorLow

Rationale: DMSO and DMF are anticipated to be excellent solvents due to their high polarity and strong ability to accept hydrogen bonds from the solute's aniline and imidazole N-H groups. Acetonitrile, while polar, is a less effective hydrogen bond acceptor, which will likely limit solubility. THF has significantly lower polarity, making it a poorer solvent for this polar compound.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to empirical data, a robust and validated methodology is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[8][9]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Verification prep1 Add excess solid API to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temp (e.g., 25°C) for 24-48h prep2->equil1 Seal vials sep1 Centrifuge to pellet undissolved solid equil1->sep1 Ensure equilibrium ana3 Analyze residual solid (e.g., XRPD, DSC) equil1->ana3 Verify solid form sep2 Filter supernatant (e.g., 0.22 µm PTFE) sep1->sep2 ana1 Quantify API in supernatant (e.g., HPLC-UV) sep2->ana1 Prepare dilutions ana2 Calculate Solubility (mg/mL) ana1->ana2

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add an excess amount of solid 4-(1H-Imidazol-1-yl)-2-methoxyaniline. "Excess" is critical and means enough solid is added so that it remains visible after the equilibration period.

    • Pipette a precise, known volume (e.g., 1.0 mL) of the desired polar aprotic solvent into each vial.

    • Prepare each solvent condition in triplicate to assess variability.[8]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typical, but for some compounds, 72 hours may be necessary.[10]

    • Causality Insight: This extended agitation ensures that the dynamic process of dissolution and precipitation reaches a steady state, defining the true thermodynamic solubility. Kinetic measurements taken too early can overestimate or underestimate this value.[2]

  • Sample Separation:

    • Following equilibration, remove the vials and allow them to stand briefly.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Causality Insight: Centrifugation is a crucial step to minimize the amount of fine particulate matter that could clog the subsequent filter and artificially inflate the measured concentration.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. Discard the initial few drops to saturate any binding sites on the filter.[10]

  • Analysis and Quantification:

    • Prepare a standard curve of the API in the chosen solvent.

    • Analyze the filtered supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the concentration of the dissolved API in the supernatant against the standard curve. This value represents the equilibrium solubility.

  • System Validation (Trustworthiness):

    • Solid-State Verification: After the experiment, recover the residual solid from the bottom of the vial. Analyze its solid form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[10]

    • Causality Insight: This step is critical to confirm that the API has not changed its polymorphic form or solvated during the experiment. A change in solid form would mean the measured solubility does not correspond to the starting material. This makes the protocol a self-validating system.

Conclusion and Implications

The solubility of 4-(1H-Imidazol-1-yl)-2-methoxyaniline in polar aprotic solvents is governed by its capacity for hydrogen bonding and strong dipole-dipole interactions. It is predicted to be highly soluble in DMSO and DMF, with diminishing solubility in less polar or less effective hydrogen-bonding solvents like acetonitrile and THF. This predictive framework provides a crucial starting point for solvent selection in early-stage research. However, these predictions must be substantiated by robust empirical data. The detailed shake-flask protocol provided herein offers a trusted, self-validating method for generating the high-quality solubility data required to de-risk and accelerate the journey of this compound from discovery to a viable drug candidate.

References

  • Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328-345. [Link]

  • ChemBK. (2025). 4-methoxyaniline - Physico-chemical Properties. ChemBK.com. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • IONOS. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. IONOS.com. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • World Health Organization. (n.d.). Annex 4. WHO. [Link]

  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • NextSDS. (n.d.). 4-(1H-imidazol-1-yl)-2-methoxyaniline — Chemical Substance Information. NextSDS. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]

  • Shi, Q. H., et al. (2009). 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. Journal of Chromatography A, 1216(33), 6081-6087. [Link]

  • National Center for Biotechnology Information. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 4-(1H-Imidazol-1-yl)-2-methoxyaniline via Catalytic Reduction: A Comprehensive Protocol

Introduction & Strategic Overview The compound 4-(1H-imidazol-1-yl)-2-methoxyaniline (CAS: 1021426-47-0) is a highly valuable synthetic intermediate in modern drug discovery. It is frequently utilized as a building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The compound 4-(1H-imidazol-1-yl)-2-methoxyaniline (CAS: 1021426-47-0) is a highly valuable synthetic intermediate in modern drug discovery. It is frequently utilized as a building block for synthesizing multi-targeted tyrosine kinase inhibitors and novel antileishmanial arylimidamide-azole hybrids[1][2].

The most robust and scalable strategy for synthesizing this functionalized aniline involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methoxy-1-nitrobenzene with imidazole to form the nitroarene intermediate.

  • Catalytic Hydrogenation of the nitro group to yield the target primary amine.

This application note provides a field-proven, self-validating protocol designed for high yield, chemoselectivity, and operational safety.

Reaction Mechanism & Causality

To ensure reproducibility, it is critical to understand the causality behind the selected reagents and conditions:

  • Phase 1 (SNAr): The presence of the strongly electron-withdrawing nitro group activates the para-fluorine atom for nucleophilic attack. Fluorine is specifically chosen over chlorine because its high electronegativity significantly increases the electrophilicity of the ipso carbon, accelerating the SNAr rate[2]. Potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base to deprotonate imidazole, enhancing its nucleophilicity without triggering unwanted side reactions. N,N-Dimethylformamide (DMF) is the optimal solvent; as a polar aprotic solvent, it poorly solvates the imidazolide anion, leaving it "naked" and highly reactive.

  • Phase 2 (Catalytic Reduction): Palladium on carbon (10% Pd/C) under a hydrogen atmosphere (1 atm) is selected for the reduction of the intermediate 1-(3-methoxy-4-nitrophenyl)-1H-imidazole. This catalytic method is highly chemoselective for nitro groups and avoids the generation of toxic, difficult-to-remove metal waste associated with dissolving metal reductions (e.g., SnCl₂, Fe/HCl). The use of 10% Pd/C (rather than 5%) ensures rapid kinetics, preventing the accumulation of partially reduced intermediates (such as hydroxylamines) that can condense into undesired azoxy dimers.

Experimental Workflow

SynthesisWorkflow cluster_Phase1 Phase 1: Nucleophilic Aromatic Substitution (SNAr) cluster_Phase2 Phase 2: Catalytic Hydrogenation A 4-Fluoro-2-methoxy-1-nitrobenzene + Imidazole B Add K2CO3 in DMF (Deprotonation & Solvation) A->B C Heat at 90°C for 6-8 h (SNAr Reaction) B->C D Aqueous Workup (EtOAc Extraction) C->D E Intermediate: 1-(3-Methoxy-4-nitrophenyl)-1H-imidazole D->E F Dissolve Intermediate in Methanol (MeOH) E->F Purified Intermediate Transfer G Add 10% Pd/C (Under N2 Atmosphere) F->G H Purge with H2 (1 atm) Stir at RT for 4-6 h G->H I Filter through Celite (Remove Catalyst) H->I J Target Product: 4-(1H-Imidazol-1-yl)-2-methoxyaniline I->J

Figure 1: Two-phase experimental workflow for the synthesis of 4-(1H-imidazol-1-yl)-2-methoxyaniline.

Materials and Reagents

The following tables summarize the quantitative data required for a standard 10.0 mmol scale synthesis.

Table 1: Phase 1 (SNAr) Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluoro-2-methoxy-1-nitrobenzene171.131.01.71 gElectrophile
Imidazole68.081.2817 mgNucleophile
Potassium Carbonate (K₂CO₃)138.212.02.76 gBase
N,N-Dimethylformamide (DMF)73.09-15 mLSolvent
Table 2: Phase 2 (Catalytic Reduction) Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
1-(3-Methoxy-4-nitrophenyl)-1H-imidazole219.201.0~2.19 gSubstrate
Palladium on Carbon (10% Pd/C)-0.05 (5 mol%)106 mgCatalyst
Hydrogen Gas (H₂)2.02Excess1 atm (Balloon)Reducing Agent
Methanol (MeOH)32.04-20 mLSolvent

Detailed Step-by-Step Methodology

Phase 1: Synthesis of 1-(3-methoxy-4-nitrophenyl)-1H-imidazole
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methoxy-1-nitrobenzene (1.71 g, 10.0 mmol) and imidazole (817 mg, 12.0 mmol)[1].

  • Solvation: Suspend the solid mixture in anhydrous DMF (15 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the stirring solution.

  • Reaction: Attach a reflux condenser, place the flask in a pre-heated oil bath, and stir at 90 °C under a nitrogen atmosphere for 6–8 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water. The intermediate will typically precipitate as a yellow solid.

  • Extraction: If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers thoroughly with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If required, purify via silica gel flash chromatography (Eluent: EtOAc/Hexane) to yield the pure intermediate.

Phase 2: Catalytic Reduction to 4-(1H-imidazol-1-yl)-2-methoxyaniline
  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve the intermediate (2.19 g, 10.0 mmol) in HPLC-grade Methanol (20 mL).

  • Inert Atmosphere (Critical Safety Step): Flush the flask with Nitrogen (N₂) gas for 5 minutes. Pd/C is highly pyrophoric when exposed to oxygen and methanol vapors simultaneously.

  • Catalyst Addition: Carefully add 10% Pd/C (106 mg, 5 mol% Pd) to the solution under a continuous N₂ stream.

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask briefly via a vacuum line and backfill with Hydrogen (H₂) gas using a balloon. Repeat this purge cycle three times to establish a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 4–6 hours. The reaction is self-validating visually: the yellow color of the nitro compound will gradually fade to a colorless or pale-brown solution.

  • Filtration: Upon completion, purge the flask thoroughly with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 × 10 mL). Warning: Keep the used Pd/C wet with water prior to disposal to prevent fires.

  • Isolation: Concentrate the filtrate in vacuo to yield 4-(1H-imidazol-1-yl)-2-methoxyaniline as an off-white to pale brown solid.

Analytical Characterization & Validation

To validate the integrity of the final product, perform the following analytical checks:

  • LC-MS Analysis: The target aniline possesses a monoisotopic mass of 189.09 Da. Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ adduct at m/z 190.1 [3]. The disappearance of the nitro intermediate peak (m/z 220.1) confirms complete reduction.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic disappearance of the downfield nitro-aromatic protons. Key expected signals include a distinct singlet for the methoxy group (-OCH₃) at ~3.8 ppm, a broad exchangeable singlet integrating for two protons corresponding to the primary amine (-NH₂) at ~5.0 ppm, and three characteristic singlets for the imidazole ring protons between 7.0 and 8.0 ppm.

References

  • [3] 1021426-47-0 (C10H11N3O) - PubChemLite. Université du Luxembourg. Available at:3

  • [1] Synthesis and Antileishmanial Evaluation of Arylimidamide–Azole Hybrids Containing a Phenoxyalkyl Linker. ACS Infectious Diseases (2021). Available at: 1

  • [2] Wang, L., et al. Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application. Natural Product Communications (2021). Available at: 2

  • [4] Wang, L., et al. Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application (DOI Record). Available at: 4

Sources

Application

Application Note: 4-(1H-Imidazol-1-yl)-2-methoxyaniline as a Privileged Scaffold in Fragment-Based Drug Design

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Document Type: Technical Guide & Experimental Protocols Executive Summary & Physicochemical Profiling In Fragment-Based Drug Design (FBDD), the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Document Type: Technical Guide & Experimental Protocols

Executive Summary & Physicochemical Profiling

In Fragment-Based Drug Design (FBDD), the selection of the initial chemical starting point dictates the trajectory of the entire lead optimization campaign. 4-(1H-imidazol-1-yl)-2-methoxyaniline (CAS: 1021426-47-0)[1][2] represents a highly versatile, "privileged" fragment. It strictly adheres to the Astex "Rule of Three" (Ro3), ensuring high ligand efficiency (LE) and optimal physicochemical properties for downstream elaboration.

This fragment is uniquely valuable due to its tripartite structural functionality: it combines a robust target-anchoring motif (imidazole) with a conformationally restricted core (methoxy) and a highly tractable synthetic growth vector (aniline).

Table 1: Physicochemical Properties & Ro3 Compliance
PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (MW) 189.22 g/mol ≤ 300 DaHigh ligand efficiency; leaves room for MW inflation during optimization.
cLogP ~1.2≤ 3.0Ensures high aqueous solubility for high-concentration biophysical screening.
H-Bond Donors (HBD) 1 (-NH₂)≤ 3Minimizes desolvation penalties upon target binding.
H-Bond Acceptors (HBA) 3 (N, N, O)≤ 3Provides sufficient vectors for interacting with protein backbones.
Rotatable Bonds 2≤ 3Low entropic penalty upon binding; rigid core structure.

Structural Causality & Pharmacophore Rationale

Successful FBDD requires understanding why a fragment binds, not just that it binds. The architecture of 4-(1H-imidazol-1-yl)-2-methoxyaniline is rationally deconstructed into three functional zones:

  • The Imidazole Anchor (Target Engagement):

    • Kinase Targeting: The imidazole ring acts as a potent hydrogen-bond donor/acceptor system, perfectly suited for engaging the ATP-binding hinge region of kinases (e.g., interacting with the backbone amides of the hinge)[3][4][5][6].

    • Metalloenzyme Targeting: Imidazole is a well-documented metal-binding pharmacophore (MBP). The unprotonated nitrogen coordinates directly with active-site catalytic metals (e.g., Zn²⁺ in matrix metalloproteinases or Mn²⁺ in endonucleases), displacing bound water molecules to drive enthalpy-driven binding[7][8][9].

  • The Methoxy Lock (Conformational Control): Positioned ortho to the aniline group, the methoxy substituent sterically restricts the rotation of the aniline moiety. This pre-organizes the fragment, reducing the entropic penalty ( ΔS ) paid upon binding, while also serving as a localized hydrogen-bond acceptor.

  • The Aniline Vector (Synthetic Growth): The primary amine provides an ideal, highly reactive vector pointing toward the solvent channel. This allows for rapid fragment growing via amide coupling, urea formation, or reductive amination without disrupting the primary imidazole-target interaction[5][10].

Pharmacophore_Logic Core 4-(1H-imidazol-1-yl) -2-methoxyaniline Imid Imidazole Ring (Hinge Binder / MBG) Core->Imid Meth Methoxy Group (Conformational Lock) Core->Meth Anil Aniline Vector (Synthetic Growth Point) Core->Anil Kinase Kinase Targets (Hydrogen Bonding) Imid->Kinase Metallo Metalloenzymes (Zn2+ / Mn2+ Coordination) Imid->Metallo Grow Amide/Urea Libraries (Exploiting Solvent Channel) Meth->Grow Steric Guidance Anil->Grow

Fig 1. Pharmacophore deconstruction mapping structural features to their functional FBDD applications.

Experimental Workflows & Protocols

To maintain scientific integrity, the following protocols are designed as self-validating systems . Each step includes internal controls to prevent the propagation of false positives—a critical failure point in FBDD.

Protocol 1: Primary Biophysical Screening via Differential Scanning Fluorimetry (DSF)

Causality: Fragments bind with low affinity ( Kd​ in the μM to mM range). Standard biochemical assays often fail to detect these weak interactions. DSF detects the thermodynamic stabilization of the target protein upon fragment binding, providing a highly sensitive, target-agnostic readout.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein (e.g., a purified kinase domain) to a final concentration of 2 μM in a stabilizing buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Fragment Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer 4-(1H-imidazol-1-yl)-2-methoxyaniline (from a 100 mM DMSO stock) into a 384-well PCR plate to achieve a final assay concentration of 1 mM.

  • Self-Validation Controls: Include wells with 1% DMSO (negative baseline control) and a known high-affinity inhibitor (positive control). A Z'-factor > 0.6 for the positive control validates the assay's dynamic range.

  • Thermal Melt: Seal the plate and run a thermal ramp from 25°C to 95°C at 1°C/min using a qPCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the melting temperature ( Tm​ ). A ΔTm​≥1.5∘C compared to the DMSO control constitutes a validated hit.

Protocol 2: Orthogonal Validation via X-Ray Crystallography (Soaking)

Causality: A thermal shift only indicates binding, not where or how the fragment binds. Before investing in synthetic chemistry, the exact 3D binding mode must be elucidated to guide vector-based fragment growing.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the reservoir buffer supplemented with 10-20 mM of the fragment and 5-10% DMSO to ensure solubility.

  • Crystal Soaking: Transfer apo-crystals into the soaking drop for 2 to 24 hours. Causality: The high concentration drives the low-affinity fragment into the active site via mass action.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (e.g., reservoir + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection & Self-Validation: Collect diffraction data at a synchrotron source. Self-Validation: Calculate the Fo​−Fc​ omit map. Electron density appearing at >3 σ contour level in the active site unambiguously confirms fragment binding, independent of biophysical assay artifacts.

Protocol 3: Fragment Growing via Parallel Amide Coupling

Causality: Once the imidazole is confirmed to anchor in the hinge/metal site, the aniline vector is exploited to grow the molecule into adjacent lipophilic pockets or solvent channels to improve affinity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-(1H-imidazol-1-yl)-2-methoxyaniline (1.0 eq) in anhydrous DMF.

  • Activation: In a separate vial, activate a library of diverse carboxylic acids (1.2 eq) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF for 15 minutes.

  • Coupling: Transfer the activated acids to the fragment stock. Stir at room temperature for 12 hours.

  • Purification & Self-Validation: Purify the resulting amides via preparative HPLC. Self-Validation: Perform in-line LC-MS and 1H -NMR. Only advance compounds exhibiting >95% purity to ensure that downstream biological activity is causally linked to the synthesized lead, not a trace reactive impurity.

Fragment Evolution Metrics (Data Presentation)

To demonstrate the efficacy of this fragment, Table 2 outlines the expected progression metrics as the fragment is evolved from a primary hit into an optimized lead.

Table 2: Representative FBDD Progression Metrics
Optimization StageCompoundTarget AssayAffinity ( Kd​ / IC50​ )Ligand Efficiency (LE)
Primary Hit 4-(1H-imidazol-1-yl)-2-methoxyanilineDSF / SPR Kd​ = 450 μM ~0.38 kcal/mol/HA
First-Pass Growing Benzamide derivativeBiochemical Assay IC50​ = 12 μM ~0.35 kcal/mol/HA
Vector Optimization Substituted bi-aryl amideBiochemical Assay IC50​ = 450 nM~0.33 kcal/mol/HA
Lead Compound Conformationally locked ureaCellular Assay IC50​ = 15 nM~0.31 kcal/mol/HA

Note: While absolute affinity increases exponentially during fragment growing, Ligand Efficiency (LE) naturally decays. An LE > 0.3 at the lead stage confirms a highly successful FBDD campaign.

FBDD Workflow Visualization

FBDD_Workflow FragLib Fragment Library (Target: 4-(1H-imidazol-1-yl) -2-methoxyaniline) DSF Primary Screen: DSF (Thermal Shift Assay) FragLib->DSF High-throughput NMR Orthogonal Validation (NMR / SPR) DSF->NMR ΔTm > 2°C Xray Structural Biology (X-ray Crystallography) NMR->Xray Kd < 500 μM Design Structure-Based Design (Vector Analysis) Xray->Design 3D Binding Mode Synthesis Fragment Growing (Aniline Derivatization) Design->Synthesis Iterative Chemistry Synthesis->NMR SAR Feedback Lead Optimized Lead Compound Synthesis->Lead Improved Affinity

Fig 2. Iterative FBDD workflow utilizing orthogonal validation to ensure robust fragment progression.

References

  • NextSDS. "4-(1H-imidazol-1-yl)-2-methoxyaniline — Chemical Substance Information." NextSDS Database. URL: [Link]

  • ChemSrc. "4-(1h-Imidazol-1-yl)-2-methoxyaniline | CAS#:1021426-47-0." ChemSrc Database. URL: [Link]

  • Cohen, S. M. "A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes." Accounts of Chemical Research, 2017. URL: [Link]

  • Chen, Z., et al. "MeLAD: an integrated resource for metalloenzyme-ligand associations." Bioinformatics, 2020. URL: [Link]

  • Anastassiadis, T., et al. "De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments." Journal of Medicinal Chemistry, 2013. URL: [Link]

  • Silva-Santisteban, M. C., et al. "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2." PLOS One, 2013. URL: [Link]

  • Malla, T. N., et al. "Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Wang, X., et al. "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Titov, I., et al. "Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases." Cancers, 2023. URL: [Link]

  • Biersack, B., et al. "Metal–ligand interactions in drug design." ResearchGate, 2020. URL: [Link]

Sources

Method

protocols for N-alkylation of 4-(1h-Imidazol-1-yl)-2-methoxyaniline

An Application Guide to the N-Alkylation of 4-(1H-Imidazol-1-yl)-2-methoxyaniline Introduction The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Alkylation of 4-(1H-Imidazol-1-yl)-2-methoxyaniline

Introduction

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials.[1] The target molecule, 4-(1H-imidazol-1-yl)-2-methoxyaniline, is a highly functionalized scaffold of significant interest in drug discovery. The presence of a primary arylamine, a methoxy substituent, and an imidazole ring provides a unique electronic and steric environment. The introduction of an alkyl group at the aniline nitrogen can profoundly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions.

As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It provides a comprehensive analysis of the key strategies for the N-alkylation of this specific substrate, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes. We will explore three robust and widely applicable protocols: Reductive Amination, Direct Alkylation via Nucleophilic Substitution, and Catalytic Alkylation with Alcohols. Each protocol is presented as a self-validating system, complete with mechanistic insights, step-by-step instructions, and characterization guidelines.

Part 1: Strategic & Mechanistic Considerations

The successful N-alkylation of 4-(1H-imidazol-1-yl)-2-methoxyaniline requires a careful evaluation of the substrate's unique reactivity and the selection of an appropriate synthetic strategy.

Substrate Reactivity Profile

The aniline nitrogen in the target molecule is the primary site for alkylation. Its nucleophilicity is modulated by several factors:

  • Activating Groups : The ortho-methoxy group is an electron-donating group, which slightly increases the electron density on the aniline nitrogen, enhancing its nucleophilicity.

  • Steric Hindrance : The same ortho-methoxy group introduces steric bulk around the nitrogen, which can hinder its approach to bulky electrophiles. This is a critical consideration when selecting the alkylating agent and reaction conditions.

  • Imidazole Moiety : The imidazole ring is a weakly basic heterocycle. While the aniline nitrogen is generally more nucleophilic, the imidazole nitrogens can be deprotonated under strongly basic conditions, potentially leading to undesired side reactions. Therefore, methods that avoid excessively strong bases are often preferred.

Overview of N-Alkylation Methodologies

Three primary strategies are particularly well-suited for the N-alkylation of this substrate. The choice depends on the desired alkyl group, available starting materials, and scalability requirements.[2]

sub 4-(1H-Imidazol-1-yl)-2-methoxyaniline ra Protocol A: Reductive Amination sub->ra Aldehyde/Ketone da Protocol B: Direct Alkylation sub->da Alkyl Halide bh Protocol C: 'Borrowing Hydrogen' sub->bh Alcohol prod N-Alkylated Product ra->prod NaBH(OAc)₃ or Pd/C, H₂ Source da->prod Base (K₂CO₃, NaH) bh->prod Metal Catalyst (Ru, Mn, Ir)

Caption: Key strategies for N-alkylation of the target aniline.

Comparative Analysis of Protocols

The selection of a protocol is a trade-off between factors like reaction scope, operational simplicity, and green chemistry principles.

Parameter Protocol A: Reductive Amination Protocol B: Direct Alkylation Protocol C: "Borrowing Hydrogen"
Alkylating Agent Aldehydes, KetonesAlkyl Halides (R-X)Alcohols (R-CH₂OH)
Key Advantage Excellent selectivity for mono-alkylation; mild conditions.[3][4]Simple concept; wide availability of alkyl halides.High atom economy; water is the only byproduct.[5]
Key Disadvantage Requires a stoichiometric reductant.Risk of over-alkylation (di-alkylation); generates salt waste.[1][6]Requires a metal catalyst; may need higher temperatures.[7]
Functional Group Tolerance Very high; tolerates esters, nitriles.[3]Moderate; sensitive to base-labile groups.High; tolerates halides, ethers, olefins.[7]
Typical Base None required (or weak acid catalyst).[2]K₂CO₃, NaH, Cs₂CO₃.[8]t-BuOK, KOH.[7][9]
Waste Products Borate salts, solvent.Halide salts, solvent.Water, solvent.

Part 2: Detailed Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should perform initial reactions on a small scale and use Thin Layer Chromatography (TLC) to monitor progress.

Protocol A: Reductive Amination with Aldehydes

This is often the most reliable method for achieving selective mono-N-alkylation. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB).[2]

The choice of STAB is critical; it is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of alcohol byproducts. It is particularly effective at reducing the protonated iminium ion that forms under weakly acidic conditions.[2][3]

start 1. Mix Aniline + Aldehyde in DCE/THF imine 2. Imine Formation (Stir 1-2h at RT) start->imine reductant 3. Add NaBH(OAc)₃ (Portion-wise) imine->reductant reaction 4. Reaction (Stir 4-24h at RT) reductant->reaction monitor 5. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Quench with NaHCO₃) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for the Reductive Amination protocol.

  • Reaction Setup : To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(1H-imidazol-1-yl)-2-methoxyaniline (1.0 eq) and dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Aldehyde Addition : Add the desired aldehyde (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation : Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction : Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC until the starting aniline is consumed (typically 4-24 hours).

  • Work-up : Once complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]

Protocol B: Direct Alkylation with Alkyl Halides

This classical Sₙ2 approach involves the direct reaction of the aniline nucleophile with an electrophilic alkyl halide. The choice of base is paramount to control selectivity and prevent side reactions.

A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient and preferable. It is strong enough to deprotonate the resulting ammonium salt intermediate, regenerating the neutral amine for further reaction, but generally not strong enough to deprotonate the imidazole ring, thus preserving selectivity.[11] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF may be necessary.[8] However, this increases the risk of imidazole N-alkylation.

  • Reaction Setup : In a round-bottom flask, suspend 4-(1H-imidazol-1-yl)-2-methoxyaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Alkylating Agent Addition : Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq) to the stirred suspension at room temperature.

  • Heating : Heat the reaction mixture to a temperature between 60-80 °C. For highly reactive agents like benzyl bromide, room temperature may suffice.

  • Reaction Monitoring : Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up : After cooling to room temperature, filter off the inorganic salts and wash the solid with the reaction solvent.

  • Purification : Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine to remove any remaining salts and DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[8]

Protocol C: Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")

This modern, sustainable method uses alcohols as alkylating agents in the presence of a transition-metal catalyst. The process is highly atom-economical, producing only water as a byproduct.[5][12]

The "Borrowing Hydrogen" (or Hydrogen Autotransfer) mechanism involves a catalytic cycle where the metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then condenses with the aniline to form an imine. Finally, the metal-hydride species reduces the imine to the N-alkylated amine, regenerating the active catalyst.[5][13] Manganese pincer complexes are excellent non-noble metal catalysts for this transformation.[7]

G cluster_0 Dehydrogenation cluster_1 Condensation cluster_2 Hydrogenation Mn_cat [Mn] Mn_H [Mn]-H₂ Mn_cat->Mn_H RCHO RCHO (Aldehyde) Product Product (ArNH-CH₂R) Mn_H->Product RCH2OH RCH₂OH (Alcohol) RCH2OH->Mn_cat + Aniline Aniline (ArNH₂) RCHO->Aniline + Imine Imine (ArN=CHR) Aniline->Imine - H₂O Imine->Mn_H + Product->Mn_cat +

Caption: The "Borrowing Hydrogen" catalytic cycle.

  • Catalyst Preparation : In an oven-dried Schlenk tube under an inert atmosphere, add the manganese pincer catalyst (e.g., 3 mol%).

  • Reagent Addition : Add dry toluene as the solvent, followed by 4-(1H-imidazol-1-yl)-2-methoxyaniline (1.0 eq) and the primary alcohol (1.2 eq).

  • Base Addition : Add a base, such as potassium tert-butoxide (t-BuOK) (0.75 eq).

  • Heating : Place the sealed Schlenk tube in a preheated oil bath at 80-110 °C and stir for 24 hours.[5][7]

  • Reaction Monitoring : Monitor progress by TLC or GC-MS analysis.

  • Work-up : After completion, cool the mixture to room temperature. Cautiously quench the reaction with water and extract the product with ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Part 3: Analysis, Purification, and Characterization

Rigorous analysis is essential to confirm the identity and purity of the synthesized N-alkylated product.

  • Thin-Layer Chromatography (TLC) : Use a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol to monitor the reaction. The product should have a different Rf value than the starting aniline.

  • Flash Column Chromatography : Silica gel is the standard stationary phase. The eluent system determined from TLC analysis is used to separate the product from unreacted starting materials and byproducts.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the primary tool for structural elucidation.[15]

    • ¹H NMR : Look for the disappearance of the aniline -NH₂ signal (a broad singlet) and the appearance of a new -NH- signal and new signals corresponding to the protons of the newly introduced alkyl group. The protons on the carbon adjacent to the nitrogen will typically appear as a multiplet.

    • ¹³C NMR : Confirm the presence of new carbon signals from the alkyl group.

  • Mass Spectrometry (MS) : Use a technique like Electrospray Ionization (ESI) to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-alkylated aniline.[15]

References

  • Cho, S. H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett. Available at: [Link]

  • López-Orosa, G., et al. (2020). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate. Available at: [Link]

  • Özdemir, İ., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • R Discovery. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Available at: [Link]

  • Chandrasekhar, S., et al. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chang, C. D., et al. (1991). Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.
  • Mondal, R., et al. (2023). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. New Journal of Chemistry. Available at: [Link]

  • Selva, M., et al. (1998). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-alkyl Anilines. The Journal of Organic Chemistry. Available at: [Link]

  • Su, W., et al. (2024). Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance. ACS Catalysis. Available at: [Link]

  • ResearchGate. (2021). Selective N-Alkylation of Aromatic Primary Amines Catalyzed by Bio-catalyst or Deep Eutectic Solvent. Available at: [Link]

  • San Diego State University Digital Collections. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. Available at: [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • Ma, J., et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Chakraborty, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • Ragaini, F., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. Available at: [Link]

  • Scribd. (n.d.). Catalytic N-Alkylation of Anilines: A. R. Bayguzina and R. I. Khusnutdinov. Available at: [Link]

  • ResearchGate. (n.d.). N‐Alkylation of different anilines with 1‐hexanol. Available at: [Link]

  • Sharif, S. (2019). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace. Available at: [Link]

  • Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Semantic Scholar. (2005). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Available at: [Link]

  • Kaur, N., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic study. (a) Reaction of aniline with alkyl halide under the... Available at: [Link]

  • Jana, A., et al. (2023). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • DeGraff, A. F., & Friedman, H. S. (1984). Process for the ring alkylation of an aniline. Google Patents.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2015). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Khattab, M. I., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research and Pharmaceutical Chemistry. Available at: [Link]

  • ResearchGate. (2021). Catalytic N-Alkylation of Anilines. Available at: [Link]

  • Asghari, S., et al. (2015). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Kütük, H., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of Molecular Structure. Available at: [Link]

  • Semantic Scholar. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2010). N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • Journal of the Chinese Chemical Society. (2004). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Available at: [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Available at: [Link]

  • OSTI.GOV. (1984). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1H-Imidazol-1-yl)-2-methoxyaniline

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-1-yl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-1-yl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve your synthesis yield and purity.

Introduction

4-(1H-Imidazol-1-yl)-2-methoxyaniline is a key intermediate in the synthesis of various pharmacologically active compounds. The synthetic route to this molecule typically involves a two-step process: a copper-catalyzed N-arylation of imidazole followed by the reduction of a nitro group. Achieving a high yield and purity can be challenging. This guide will address common issues and provide practical, field-proven solutions.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 4-(1H-imidazol-1-yl)-2-methoxyaniline involves two main steps:

  • Ullmann Condensation: The formation of the N-aryl bond between imidazole and an appropriate aryl halide.

  • Nitro Group Reduction: The conversion of the nitro group to an amine.

Synthetic Pathway A 2-Methoxy-4-nitroaniline C 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole A->C Ullmann Condensation (CuI, L-proline, K2CO3, DMSO) B Imidazole B->C D 4-(1H-Imidazol-1-yl)-2-methoxyaniline C->D Reduction (e.g., NaBH4, Pd/C, H2)

Caption: Proposed two-step synthesis of 4-(1H-imidazol-1-yl)-2-methoxyaniline.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction to form a C-N bond between an aryl halide and an amine or heterocycle.[1][2][3] While effective, it often requires high temperatures and careful optimization.

Q1: My Ullmann coupling reaction is not proceeding or has a very low yield. What are the likely causes?

Low yields in Ullmann-type reactions can often be traced back to several key factors:

  • Reagent Quality:

    • Copper Catalyst: The activity of the copper catalyst is crucial. Traditional Ullmann reactions often used stoichiometric amounts of copper powder, which can be of variable quality.[1] Modern methods utilize catalytic amounts of copper(I) salts, such as CuI, which are generally more reliable.[4] Ensure your CuI is fresh and has been stored under inert conditions to prevent oxidation.

    • Ligand Integrity: Ligands such as L-proline or diamines are often used to improve the efficiency of the reaction at lower temperatures.[4][5] Ensure the ligand is pure and has not degraded.

    • Solvent Purity: The use of high-boiling polar aprotic solvents like DMSO or DMF is common.[4][6] These solvents must be anhydrous, as water can deactivate the catalyst and interfere with the base.

  • Reaction Conditions:

    • Temperature: Classical Ullmann reactions often require very high temperatures (>200 °C).[1] Ligand-assisted protocols can lower this to around 80-110 °C.[4][5] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition.

    • Inert Atmosphere: These reactions are sensitive to air and moisture.[6] It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other reagents.

  • Substrate Reactivity:

    • Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are generally the most reactive substrates for this coupling.[4] If you are using an aryl bromide or chloride, you may need more forcing conditions (higher temperature, longer reaction time, or a more specialized catalyst system).

Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?

A common side reaction in Ullmann couplings is the homocoupling of the aryl halide to form a biaryl product.[6]

  • Minimizing Homocoupling: This is often favored at very high temperatures. Using a ligand-assisted protocol at a lower temperature can help to suppress this side reaction. Additionally, ensuring the correct stoichiometry of reactants is important.

Q3: Are there alternatives to the Ullmann condensation for this C-N bond formation?

Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It often proceeds under milder conditions than the Ullmann reaction and has a broader substrate scope.[7][9]

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu(OAc)₂, etc.)Palladium (Pd(dba)₂, etc.)
Ligands L-proline, diamines, phenanthrolinePhosphine-based (e.g., BINAP, Xantphos)
Temperature Often high (80-210 °C)Generally milder (rt - 110 °C)
Base Inorganic (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (NaOtBu, LHMDS)
Advantages Less expensive catalystMilder conditions, broader scope
Disadvantages Harsher conditions, narrower scopeMore expensive catalyst, air-sensitive ligands
Part 2: Nitro Group Reduction

The reduction of the nitro group to an amine is the final step in the synthesis.

Q4: My nitro reduction is incomplete or I'm seeing byproducts. What should I check?

  • Choice of Reducing Agent: A variety of reducing agents can be used.

    • Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst is a very clean and efficient method. Ensure the catalyst is active and the system is properly flushed with hydrogen.

    • Metal Hydrides: Sodium borohydride (NaBH₄) in the presence of a catalyst can be effective.[10]

    • Other Reagents: Other methods include using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation.

  • Reaction Monitoring: It is crucial to monitor the reaction by TLC or LC-MS to determine when the starting material has been fully consumed. Over-reduction is generally not an issue for this substrate, but incomplete reactions will lead to purification challenges.

  • Workup Procedure: After the reduction, a careful workup is necessary to isolate the product. This typically involves filtering off the catalyst (for heterogeneous reductions) and performing an aqueous workup to remove inorganic salts.[11] The product is basic, so extraction into an organic solvent from a basic aqueous solution is usually effective.

Part 3: Purification

Q5: I'm having difficulty purifying the final product. What are the best methods?

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is a good starting point for eluting 4-(1H-imidazol-1-yl)-2-methoxyaniline.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent method to obtain highly pure material. Solvents to consider for recrystallization include ethanol, isopropanol, or ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole (Ullmann Condensation)

Ullmann Condensation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine 2-methoxy-4-nitroaniline, imidazole, K2CO3, CuI, and L-proline in a round-bottom flask. B Add anhydrous DMSO. A->B C Flush with an inert gas (N2 or Ar). B->C D Heat the mixture to 90 °C. C->D E Stir for 24-48 hours, monitoring by TLC. D->E F Cool to room temperature. E->F G Partition between water and ethyl acetate. F->G H Extract aqueous layer with ethyl acetate. G->H I Wash combined organic layers with brine. H->I J Dry over Na2SO4 and concentrate. I->J K Purify by silica gel column chromatography. J->K

Caption: Workflow for the Ullmann condensation.

Step-by-step procedure:

  • To a round-bottom flask, add 2-methoxy-4-nitroaniline (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).[4]

  • Add anhydrous DMSO.

  • Flush the flask with nitrogen or argon and equip it with a reflux condenser.

  • Heat the reaction mixture to 90 °C and stir for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(2-methoxy-4-nitrophenyl)-1H-imidazole.

Protocol 2: Synthesis of 4-(1H-Imidazol-1-yl)-2-methoxyaniline (Nitro Reduction)

Nitro Reduction Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 1-(2-methoxy-4-nitrophenyl)-1H-imidazole in methanol or ethanol. B Add Pd/C catalyst (5-10 mol % Pd). A->B C Flush the system with H2 gas. B->C D Stir vigorously under an H2 atmosphere (balloon or Parr shaker) at room temperature. C->D E Monitor by TLC until completion. D->E F Filter the reaction mixture through Celite®. E->F G Wash the Celite® pad with the reaction solvent. F->G H Concentrate the filtrate under reduced pressure. G->H I Purify by recrystallization or column chromatography if necessary. H->I

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-(1H-Imidazol-1-yl)-2-methoxyaniline Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the cross-coupling of 4-(1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the cross-coupling of 4-(1H-imidazol-1-yl)-2-methoxyaniline .

This molecule presents a unique "triad of difficulty" for Palladium-catalyzed C–N bond formation (Buchwald-Hartwig amination):

  • The Imidazole Ring: A strong Lewis base that actively poisons transition metal catalysts.

  • The Ortho-Methoxy Group: Creates significant steric bulk and potential secondary chelation near the reactive aniline nitrogen.

  • The Aniline Nucleophile: Requires precise base and temperature pairing to undergo efficient deprotonation and reductive elimination.

Below is our comprehensive troubleshooting guide, empirical data matrix, and self-validating protocol to help you achieve optimal yields.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: My coupling reaction stalls at room temperature or 60 °C, even when using highly active Pd(0) precursors. Why is the catalyst failing? A: The failure is not due to catalyst degradation, but rather catalyst poisoning via off-cycle coordination . The lone pair on the sp² nitrogen of the imidazole ring is a potent σ-donor. At lower temperatures, the imidazole moiety outcompetes the bulky phosphine ligands or the aryl halide for the vacant coordination sites on the Palladium center. This traps the catalyst in a highly stable, dormant resting state [1]. To break this thermodynamic sink, you must provide sufficient activation energy (typically by raising the temperature to 90–100 °C) to promote the dissociation of the imidazole from the Pd center, thereby re-entering the active catalytic cycle.

Q2: How does the ortho-methoxy group influence my temperature and ligand choices? A: The methoxy group situated ortho to the primary amine introduces severe steric hindrance during the amine coordination and subsequent reductive elimination steps. While elevating the temperature helps overcome the activation barrier for reductive elimination, it also increases the risk of side reactions. To manage this, you must pair the elevated temperature with a highly sterically encumbered ligand (e.g., GPhos or tBuBrettPhos) [1]. The large "bite angle" and steric bulk of these ligands force the ortho-substituted amine and the aryl group into close proximity, accelerating reductive elimination before thermal degradation can occur.

Q3: I pushed the reaction to 120 °C to force conversion, but my yield dropped and the mixture turned black. What happened? A: You have exceeded the thermal stability threshold of the system. At temperatures above 110 °C, two primary degradation pathways dominate:

  • Protodehalogenation: The aryl halide partner undergoes reduction rather than coupling.

  • Demethylation: The ortho-methoxy ether bond can undergo thermal cleavage in the presence of strong bases (like NaOtBu) and Pd, leading to a phenol byproduct (visible as an [M-14] peak on LC-MS) [2]. The "sweet spot" for this specific substrate is strictly between 90 °C and 100 °C .

PART 2: Temperature Optimization Matrix

To eliminate guesswork, we have mapped the thermodynamic profile of 4-(1H-imidazol-1-yl)-2-methoxyaniline coupling using a standard Pd(OAc)₂ / GPhos catalytic system with NaOtBu in 1,4-Dioxane.

Temperature (°C)Conversion (2 hrs)Primary ByproductCatalyst State DiagnosisAction / Recommendation
25 °C < 5%NoneDormant (Imidazole-bound)Unviable. Increase temperature.
60 °C 18%NonePartially InhibitedInsufficient energy to break Pd-N bond.
95 °C 94% Trace (< 2%)Active Catalytic Cycle Optimal. Maintain strict thermal control.
120 °C 61%Demethylation [M-14]Rapid Thermal DegradationToo high. Lower temp to prevent side reactions.

PART 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this Standard Operating Procedure (SOP) is designed as a self-validating system . You will not proceed to the next step unless the in-process control (IPC) criteria are met.

System: 4-(1H-imidazol-1-yl)-2-methoxyaniline + Aryl Halide + Pd₂dba₃ (2 mol%) + GPhos (4 mol%) + NaOtBu (1.5 eq) in anhydrous 1,4-Dioxane.

  • Step 1: Catalyst Pre-Activation

    • Action: In a glovebox, combine Pd₂dba₃, GPhos, and 1,4-Dioxane in a sealed vial. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Observe the solution. The color must shift from deep purple/maroon (Pd₂dba₃) to a clear, deep red/orange . This visually confirms the successful generation of the active L-Pd(0) species. Do not proceed if the solution remains purple.

  • Step 2: Substrate Addition & Baseline Establishment

    • Action: Add the 4-(1H-imidazol-1-yl)-2-methoxyaniline, the aryl halide, and NaOtBu. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Extract a 10 µL aliquot, quench in MeCN, and run a rapid LC-MS. You must observe intact starting materials and < 5% product mass . This validates that the catalyst is currently in the expected off-cycle (imidazole-bound) resting state and has not prematurely degraded.

  • Step 3: The Thermal Ramp (Critical Phase)

    • Action: Transfer the vial to a pre-heated block set strictly to 95 °C . Stir vigorously (800 rpm) for 2 hours.

    • Validation Checkpoint: Extract a second 10 µL aliquot. Run LC-MS.

      • Pass Criteria: > 85% conversion to the desired product mass.

      • Fail Criteria: Presence of an [M-14] peak indicates the block is running too hot (demethylation). If seen, immediately drop the block temperature to 85 °C.

  • Step 4: Quench and Workup

    • Action: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the precipitated Pd black and inorganic salts. Proceed to flash chromatography.

PART 4: Workflow Visualization

The following decision tree maps the logical relationships between temperature, catalyst state, and ligand selection for this specific substrate.

OptimizationWorkflow Init Initiate Buchwald-Hartwig Coupling Substrate: 4-(1H-Imidazol-1-yl)-2-methoxyaniline Temp60 Set Baseline Temperature: 60 °C Run for 2 Hours Init->Temp60 Check1 In-Process Control (LC-MS) Assess Conversion Temp60->Check1 Stall Reaction Stalled (< 20%) Diagnosis: Pd-Imidazole Coordination Check1->Stall Off-Cycle State Proceed Reaction Proceeding Diagnosis: Active Catalytic Cycle Check1->Proceed On-Cycle State RampTemp Ramp Temperature to 95 °C Provide Dissociation Energy Stall->RampTemp Success Optimal Conversion (> 90%) Proceed to Workup Proceed->Success Check2 In-Process Control (LC-MS) Assess Byproducts RampTemp->Check2 Degradation High Byproducts (Demethylation) Diagnosis: Thermal Degradation Check2->Degradation Temp > 110 °C Check2->Success Temp 90-100 °C Ligand Switch to Bulkier Ligand (e.g., GPhos) Lower Temp to 85 °C Degradation->Ligand Ligand->Success

Fig 1: Decision tree for temperature and ligand optimization to overcome imidazole-induced catalyst poisoning.

PART 5: References

  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. [1] URL: [Link]

  • Chen, Y., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis, 11(15), 9579–9588. [2] URL: [Link]

Troubleshooting

Technical Support Center: Advanced Strategies for Amidation of 4-(1H-Imidazol-1-yl)-2-methoxyaniline

Welcome to the technical support center for challenging amidation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists encountering difficulties with the amide couplin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenging amidation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists encountering difficulties with the amide coupling of sterically hindered and electronically complex anilines, specifically focusing on 4-(1H-imidazol-1-yl)-2-methoxyaniline. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

The amidation of 4-(1H-imidazol-1-yl)-2-methoxyaniline presents a classic challenge in synthetic chemistry. The substrate's structure combines two key difficulties:

  • Steric Hindrance: The methoxy group at the ortho-position physically obstructs the nitrogen atom, impeding the approach of an activated carboxylic acid.

  • Electronic Complexity: While the methoxy group is electron-donating, increasing the aniline's nucleophilicity, the nearby imidazole ring can act as a competing base or coordinating ligand, complicating the reaction environment.

Standard amidation conditions, such as using carbodiimides like EDC alone, often fail or provide disappointingly low yields with this substrate.[1][2] This guide offers a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you may encounter in the lab. Each issue is followed by an analysis of potential causes and a series of actionable solutions.

Q1: My reaction shows low to no conversion. What are the primary causes and how can I fix it?

A1: Low conversion is the most common issue and almost always stems from insufficient activation of the carboxylic acid to overcome the steric barrier of the aniline. The electrophilicity of the activated acid intermediate is not high enough to facilitate a successful nucleophilic attack by the hindered amine.

Solution 1: Employ High-Potency Coupling Reagents

For challenging substrates, move beyond simple carbodiimides and utilize modern phosphonium or uronium/aminium salt-based reagents. These reagents generate highly reactive intermediates in situ that significantly accelerate the rate of amidation.[3]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is an excellent choice. It reacts with the carboxylic acid to form a highly reactive OBt-active ester, which is more susceptible to nucleophilic attack.[4][5] A key advantage of PyBOP is that it is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are among the most powerful coupling reagents available.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically hindered couplings and for minimizing racemization of chiral carboxylic acids.[6] COMU is a third-generation uronium reagent based on OxymaPure, offering high reactivity and a safer profile compared to benzotriazole-based reagents.[6][7][8]

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.), 4-(1H-imidazol-1-yl)-2-methoxyaniline (1.1 equiv.), and PyBOP (1.2 equiv.) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup, washing the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solution 2: Convert the Carboxylic Acid to a Highly Reactive Derivative

If coupling reagents are still ineffective, a more classical and forceful approach is to convert the carboxylic acid into an acyl halide (chloride or fluoride). This dramatically increases the electrophilicity of the carbonyl carbon.

  • Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride is a standard method.[][10] This is a robust but often harsh method that may not be suitable for sensitive substrates. The reaction must be followed by the addition of the aniline in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[][11]

  • Acyl Fluorides: Acyl fluorides are often more stable than acyl chlorides and are highly effective for coupling sterically hindered amino acids.[3] They can be generated using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Activation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM. Add oxalyl chloride (1.5 equiv.) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum.

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 4-(1H-imidazol-1-yl)-2-methoxyaniline (1.1 equiv.) and pyridine or DIPEA (2.0 equiv.) in anhydrous DCM.

  • Add the aniline solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Proceed with an aqueous workup and purification as described in the PyBOP protocol.

Q2: My carbodiimide-mediated reaction (EDC/DCC) is clean but stalls at ~50% conversion, even with excess reagents. Why?

A2: This is a classic symptom of a common side reaction pathway for carbodiimides. The initial O-acylisourea intermediate, which is highly reactive, can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[12][13] This consumes your activated acid and halts the reaction.

Solution: Use Carbodiimide Additives

To prevent N-acylurea formation, coupling additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[12][14] These additives rapidly intercept the O-acylisourea intermediate to form an active ester (OBt or Oxyma ester). This new intermediate is more stable towards rearrangement but remains sufficiently reactive to be attacked by the aniline.[12]

Frequently Asked Questions (FAQs)

Q1: Which class of coupling reagent is generally best for a substrate like 4-(1H-imidazol-1-yl)-2-methoxyaniline?

A1: For sterically hindered and electronically complex anilines, uronium and phosphonium salt reagents are superior to carbodiimides.[3][6] They offer higher reactivity, faster reaction times, and often lead to cleaner reaction profiles with fewer side products. HATU is an excellent first choice due to its high reactivity and ability to suppress racemization.[6] PyBOP is also a very reliable and effective option.[4][15] For extremely challenging cases, reagents designed specifically for non-nucleophilic amines, such as TCFH in combination with N-methylimidazole (NMI), can be successful.[2][16]

Reagent ClassExample(s)Mechanism of ActionProsConsByproducts
Carbodiimide EDC, DCCForms O-acylisourea intermediate.[13]Inexpensive, widely available.Lower reactivity, risk of N-acylurea formation, high racemization risk.[12]Soluble/insoluble ureas.[13][17]
Phosphonium Salt PyBOPForms OBt-active ester.[5]High reactivity, low racemization, non-carcinogenic byproduct.[3][4]Higher cost, potentially explosive.[15]Tris(pyrrolidino)phosphine oxide.[5]
Uronium/Aminium Salt HATU, HBTU, COMUForms OAt/OBt/Oxyma-active ester.[6]Highest reactivity, very fast, excellent for hindered systems, low racemization.[6][7]High cost, potential for side reactions if not used correctly.Tetramethylurea, HOBt/HOAt.
Acyl Halide Precursor SOCl₂, Oxalyl ChlorideForms highly electrophilic acyl chloride.[11]Very high driving force, inexpensive.Harsh conditions, not suitable for sensitive substrates, generates acidic byproduct (HCl).[]SO₂, CO, CO₂, HCl.
Q2: What is the optimal choice of base and solvent for these reactions?

A2:

  • Base: A non-nucleophilic, sterically hindered tertiary amine is critical. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the standard choice.[18] Its bulk prevents it from competing with your aniline as a nucleophile. N-Methylmorpholine (NMM) is a slightly less basic alternative that can be useful in minimizing racemization.[3] Avoid using bases like triethylamine or pyridine, as they are nucleophilic enough to react with highly activated intermediates.

  • Solvent: A polar, aprotic solvent is required to dissolve all reaction components. N,N-Dimethylformamide (DMF) is the most common and effective choice.[7][19] Anhydrous acetonitrile or dichloromethane can also be used, depending on the specific reagents and substrate solubility.[18]

Q3: Can I use heat to force the reaction to completion?

A3: Yes, moderate heating can be beneficial. For sluggish reactions, gently warming the mixture to 40–50 °C can provide the necessary activation energy to overcome the steric barrier. However, this should be done with caution. Excessive heat can accelerate side reactions, promote the decomposition of coupling reagents, and increase the risk of racemization if your carboxylic acid has a chiral center. Always monitor the reaction closely by LC-MS to track product formation versus impurity generation.

Visualized Workflows and Mechanisms

To better illustrate the processes described, the following diagrams outline the key chemical transformations and a logical troubleshooting workflow.

Mechanism of PyBOP-Mediated Amidation

PyBOP_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amine Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster OBt Active Ester RCOOH->ActiveEster PyBOP PyBOP PyBOP->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster Deprotonates R-COOH Aniline Hindered Aniline (Ar-NH2) Amide Final Amide (R-CO-NH-Ar) Aniline->Amide Nucleophilic Attack ActiveEster->Amide Byproduct Byproduct ActiveEster->Byproduct HOBt released Troubleshooting_Tree Start Low Yield or No Reaction? CheckReagent Using EDC/DCC alone? Start->CheckReagent Yes CheckConditions Using Uronium/Phosphonium Reagent (e.g., HATU, PyBOP)? Start->CheckConditions No AddHOBt Add HOBt or OxymaPure to prevent N-acylurea formation. CheckReagent->AddHOBt Optimize Check Base/Solvent. Use DIPEA in DMF. Consider gentle heating (40-50°C). CheckConditions->Optimize First IncreaseActivation Switch to Acyl Halide Method (SOCl₂, Oxalyl Chloride). Optimize->IncreaseActivation If still fails

Caption: A logical workflow for troubleshooting failed amidation reactions of hindered substrates.

References

  • Grokipedia. PyBOP.
  • Benchchem.
  • Wikipedia. PyBOP.
  • Benchchem.
  • Aapptec Peptides. Carbodiimides and Additives.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Wikipedia. Carbodiimide.
  • PMC. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]

  • ACS Publications. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotinu[20]ril. [Link]

  • Amazon S3. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[20]ril.

  • Thieme. Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. [Link]

  • RSC Publishing. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. [Link]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BOC Sciences.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ACS Publications. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. [Link]

  • PubMed. The synthesis of sterically hindered amides. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides. Coupling Reagents.
  • Books. Chapter 3: Synthetic Methods for Primary Anilines.
  • Benchchem.
  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Organic Syntheses. Org. Synth. 2012, 89, 432. [Link]

  • ResearchGate. A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. [Link]

  • Scholars Research Library. Der Pharma Chemica.
  • MDPI. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

  • Jack Westin. Synthesis of Amides - Organic Chemistry. [Link]

  • ACS Publications. Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. [Link]

  • Organic Chemistry Portal. Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process. [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 4-(1H-Imidazol-1-yl)-2-methoxyaniline Synthesis

Welcome to the Technical Support Center for the batch synthesis and scale-up of 4-(1H-imidazol-1-yl)-2-methoxyaniline. This guide is designed for process chemists and drug development professionals dealing with the therm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the batch synthesis and scale-up of 4-(1H-imidazol-1-yl)-2-methoxyaniline. This guide is designed for process chemists and drug development professionals dealing with the thermodynamic and catalytic hurdles inherent to this specific compound.

The synthesis typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methoxy-1-nitrobenzene with imidazole, followed by the catalytic reduction of the nitro group. Both steps present severe scale-up pinch points, specifically thermal runaway risks and catalyst poisoning.

Process Workflow & Hazard Mapping

SynthesisWorkflow SM 4-Fluoro-2-methoxy- 1-nitrobenzene SNAr Step 1: SNAr (DMSO, 90°C) SM->SNAr IM Imidazole + K2CO3 IM->SNAr INT 1-(3-Methoxy-4-nitrophenyl) -1H-imidazole SNAr->INT Isolation EX1 Hazard: Exotherm (Thermal Runaway) SNAr->EX1 RED Step 2: Nitro Reduction (H2, Pd/C or Ra-Co) INT->RED PROD 4-(1H-Imidazol-1-yl) -2-methoxyaniline RED->PROD Crystallization POIS Hazard: Catalyst Poisoning (N-Coordination to Pd) RED->POIS EX2 Hazard: High Exotherm (~544 kJ/mol) RED->EX2

Figure 1: Two-step synthesis workflow for 4-(1H-imidazol-1-yl)-2-methoxyaniline and scale-up hazards.

Troubleshooting Guides & FAQs

Q1: My catalytic hydrogenation (Step 2) stalls at 30-40% conversion when using standard Pd/C. What is causing this, and how can I drive the reaction to completion? A: This is a classic case of catalyst poisoning. The imidazole ring in your intermediate contains a strongly coordinating pyridinic nitrogen (sp² hybridized). The lone pair on this nitrogen competitively binds to the active palladium sites, effectively blocking hydrogen activation and substrate binding [1, 2]. Causality & Solution: To overcome this, you must disrupt the nitrogen-metal coordination. You can achieve this by adding a stoichiometric amount of an acidic modifier (e.g., acetic acid or methanesulfonic acid) to protonate the imidazole ring, rendering the lone pair unavailable. Alternatively, switch to a catalyst that is less susceptible to N-heterocycle poisoning, such as Raney Cobalt (Ra-Co) [3].

Q2: We experienced a sudden pressure and temperature spike during the nitro reduction step at the 5 kg scale. How do we safely manage this exotherm? A: The reduction of a nitroarene to an aniline is exceptionally exothermic, releasing approximately -544 to -560 kJ/mol of energy [4]. At the lab scale, the high surface-area-to-volume ratio easily dissipates this heat. At the 5 kg scale, the system approaches adiabatic conditions. If the reaction is run in batch mode with all reagents present, the adiabatic temperature rise ( ΔTad​ ) can easily exceed the boiling point of the solvent, leading to thermal runaway. Causality & Solution: You must shift from a kinetically controlled regime to a mass-transfer (or dosing) controlled regime. Do not pre-pressurize the headspace with excess hydrogen. Instead, control the reaction rate by the gradual dosing of hydrogen gas (or the chemical reductant) while maintaining maximum jacket cooling.

Q3: The final product, 4-(1H-imidazol-1-yl)-2-methoxyaniline, is highly polar and water-soluble. Standard aqueous workups lead to massive yield losses. How should we isolate it? A: The combination of the basic imidazole ring and the aniline moiety makes the free-base product amphoteric and highly polar. Causality & Solution: Avoid aqueous extractions. Instead, filter the hydrogenation catalyst, concentrate the organic filtrate, and isolate the product as a stable salt. Adding a controlled equivalent of sulfuric acid or anhydrous HCl in isopropanol will precipitate the product as a highly crystalline sulfate or hydrochloride salt, which can be isolated via simple filtration.

Quantitative Data Summaries

Table 1: Thermodynamic Parameters for Nitro Reduction Scale-Up
ParameterTypical ValueImplications for Scale-Up
Heat of Reaction ( ΔH ) -544 to -560 kJ/molHighly exothermic; requires strict dosing control of H2​ to prevent thermal runaway.
Adiabatic Temp Rise ( ΔTad​ ) > 150 °C (undiluted)Exceeds solvent boiling points; necessitates high dilution or active jacket cooling.
Gas Uptake Rate Highly variableMass transfer limitation ( kL​a ) becomes the rate-determining step at scale.
Table 2: Catalyst Screening and Poisoning Mitigation (Step 2)
Catalyst SystemAdditive / ModifierConversion (%)Impurity ProfileScale-Up Suitability
5% Pd/CNone< 40% (Stalls)Unreacted SM, HydroxylaminesPoor (Severe Poisoning)
5% Pd/CAcetic Acid (1.1 eq)> 99%Trace des-methoxyModerate (Requires basic workup)
Raney CobaltNone> 99%CleanExcellent (High chemoselectivity)
5% Pt/CNone85%HydroxylaminesLow (Incomplete conversion)

Self-Validating Experimental Protocols

Protocol A: Controlled SNAr Synthesis of 1-(3-Methoxy-4-nitrophenyl)-1H-imidazole

Objective: Synthesize the intermediate while preventing thermal runaway during the initial substitution.

  • Reactor Charging: Charge a jacketed reactor with DMSO (10 volumes) and 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq). Begin agitation.

  • Base Addition: Add anhydrous K2​CO3​ (1.5 eq).

  • Controlled Heating & Dosing: Heat the suspension to 80°C. Dissolve imidazole (1.1 eq) in a minimum amount of DMSO and dose this solution into the reactor over 2 hours. Causality: Dosing the nucleophile controls the rate of the exothermic SNAr reaction, preventing sudden temperature spikes.

  • Reaction Monitoring: Stir at 90°C for 4 hours. Validate completion via HPLC (Target: < 1% starting material).

  • Isolation: Cool to 20°C. Slowly dose water (20 volumes) to precipitate the product. Filter, wash with water, and dry under vacuum at 50°C.

Protocol B: Scalable, Poisoning-Resistant Nitro Reduction

Objective: Safely reduce the nitro group to an aniline while bypassing imidazole-induced catalyst poisoning.

  • Reactor Preparation: Charge a pressure reactor (autoclave) with 1-(3-methoxy-4-nitrophenyl)-1H-imidazole (1.0 eq) and THF/MeOH (9:1 v/v, 15 volumes).

  • Catalyst Charging: Add Raney Cobalt (10 wt% relative to substrate) as an aqueous slurry. Causality: Raney Cobalt is significantly less prone to coordination-induced poisoning by N-heterocycles compared to Palladium [3].

  • Inerting: Purge the reactor headspace with Nitrogen (3x to 3 bar), followed by Hydrogen (3x to 3 bar).

  • Controlled Hydrogenation: Set jacket temperature to 50°C. Pressurize with H2​ to 5 bar. Maintain the pressure via a mass flow controller. Causality: Operating at 50°C ensures that any hazardous hydroxylamine intermediates are rapidly pushed through to the final aniline, preventing their accumulation and subsequent exothermic disproportionation.

  • Workup: Once hydrogen uptake ceases, cool to 20°C, purge with Nitrogen, and filter the catalyst over a pad of Celite under an inert atmosphere.

  • Salt Formation: Concentrate the filtrate, redissolve in isopropanol, and slowly add 1.0 eq of anhydrous HCl in dioxane to precipitate the product as the hydrochloride salt.

References

  • Evidence that imidazolium-based ionic ligands can be metal(0)/nanocluster catalyst poisons in at least the test case of iridium(0)-catalyzed acetone hydrogenation.Inorganic Chemistry (2007).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.PMC / NIH.
  • Continuous Selective Hydrogenation of Refametinib Iodo-nitroaniline Key Intermediate DIM-NA over Raney Cobalt Catalyst at kg/day Scale.Organic Process Research & Development - ACS Publications (2017).
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.ACS Publications (2014).
Troubleshooting

solvent selection for recrystallization of 4-(1h-Imidazol-1-yl)-2-methoxyaniline

Target Compound: 4-(1H-Imidazol-1-yl)-2-methoxyaniline Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(1H-Imidazol-1-yl)-2-methoxyaniline Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and provide you with the mechanistic reasoning required to successfully purify 4-(1H-Imidazol-1-yl)-2-methoxyaniline. This compound presents unique solubility challenges due to its multifunctional nature: a primary aniline (hydrogen bond donor/acceptor), a methoxy ether (weak hydrogen bond acceptor), and an imidazole ring ( π -stacking, hydrogen bond acceptor).

Below, you will find the theoretical grounding, troubleshooting FAQs, quantitative solvent data, and self-validating experimental protocols necessary to achieve high-purity crystalline product.

Part 1: Mechanistic Principles of Solvent Selection

The purification of solid pharmaceutical intermediates relies heavily on thermodynamic principles. The ideal recrystallization solvent must exhibit a steep solubility curve for the target compound—highly soluble at the solvent's boiling point and nearly insoluble at 0–5 °C [4].

Because 4-(1H-Imidazol-1-yl)-2-methoxyaniline is moderately to highly polar, non-polar solvents (like heptane or toluene) will fail to dissolve it even at boiling temperatures. Conversely, highly polar solvents (like pure methanol) may dissolve it too well, preventing crystallization upon cooling. The optimal strategy relies on polar protic solvents (which can satisfy the hydrogen-bonding requirements of the amine and imidazole groups) or binary anti-solvent systems to precisely control the supersaturation point [1].

Part 2: Troubleshooting FAQs

Q1: Why does my compound "oil out" instead of forming crystals, and how do I fix it? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the compound separates from the solvent as a liquid rather than a solid crystal. This typically happens when the compound's melting point is lower than the temperature at which it saturates the solvent. Recent pharmaceutical process research indicates that using solvents with excessively high drug solubility reduces the maximum achievable supersaturation, thereby increasing the risk of LLPS [2]. Troubleshooting: To bypass the energy barrier for nucleation, switch to a solvent system with a flatter solubility curve, lower the temperature much more slowly, and introduce a seed crystal of pure 4-(1H-Imidazol-1-yl)-2-methoxyaniline exactly at the cloud point.

Q2: What are the best single-solvent systems for this specific intermediate? A2: Based on the "like dissolves like" principle, Isopropanol (IPA) and Ethyl Acetate (EtOAc) are excellent starting points. IPA provides the necessary hydrogen-bonding network to dissolve the compound at boiling temperatures while allowing robust crystallization upon cooling [4]. EtOAc acts as a strong polar aprotic alternative if the compound exhibits too much low-temperature solubility in alcohols.

Q3: How do I design an anti-solvent crystallization if single solvents fail? A3: If the compound is too soluble in single solvents, a binary system is required. For imidazole-aniline derivatives, an Ethanol/Water system is highly effective and frequently used in continuous scale-up processes[1]. Ethanol acts as the "good solvent," and Water acts as the "anti-solvent." This method is particularly effective for purging structurally similar, unreacted aniline impurities, which often remain dissolved in the aqueous mother liquor [1].

Q4: How can I remove dark, colored impurities from the crude mixture? A4: Anilines are prone to oxidation, generating highly conjugated, dark impurities. Add 1–2% (w/w) activated carbon to the hot solvent mixture prior to crystallization. The porous carbon traps these large impurities. You must perform a hot gravity filtration through a heated funnel to remove the carbon before the mother liquor cools [4].

Part 3: Quantitative Data & Solvent Suitability

Table 1: Solvent Suitability Matrix for 4-(1H-Imidazol-1-yl)-2-methoxyaniline

SolventClassificationBoiling Point (°C)Polarity IndexSuitability / Mechanistic Role
Isopropanol (IPA) Polar Protic82.63.9High. Excellent single solvent. Provides optimal thermal gradient for solubility.
Ethanol (EtOH) Polar Protic78.35.2High. Primary solvent in binary systems. High solubility at boiling[1].
Ethyl Acetate Polar Aprotic77.14.4Moderate. Good single solvent alternative if alcohols induce oiling out.
Water (H₂O) Polar Protic100.010.2Anti-solvent. Used synergistically with EtOH to force precipitation [1].
Heptane Non-Polar98.40.1Anti-solvent. Used with EtOAc. Poor independent solubility for polar APIs.

Part 4: Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

This protocol is self-validating: the visual transition from a suspension to a clear solution, and finally to a crystalline matrix, confirms the thermodynamic boundaries of the solvent.

  • Primary Dissolution: Place the crude 4-(1H-Imidazol-1-yl)-2-methoxyaniline in an Erlenmeyer flask. Add a minimal volume of Isopropanol (start with 3 mL per gram of crude).

  • Thermal Saturation: Heat the suspension to a gentle boil (~80 °C) using a stirring hotplate. Add hot Isopropanol dropwise until the solid is completely dissolved. Causality: Adding solvent dropwise ensures the solution remains at maximum saturation, which is critical for high yield.

  • Hot Filtration (If required): If insoluble particulates remain, perform a rapid hot gravity filtration to remove them.

  • Controlled Nucleation: Remove the flask from the heat. Allow it to cool undisturbed to room temperature (20–25 °C) over 1–2 hours. Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals rather than trapping impurities in a rapid kinetic crash-out.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Isopropanol to displace the impurity-laden mother liquor. Dry under vacuum at 40 °C [3].

Protocol B: Anti-Solvent Crystallization (Ethanol / Water)
  • Dissolution: Dissolve the crude compound in a minimal amount of boiling Ethanol.

  • Anti-Solvent Titration: While maintaining a gentle boil, add hot Water (anti-solvent) dropwise.

  • Cloud Point Target: Continue adding Water until the solution becomes slightly turbid (cloudy). This visually validates that the saturation limit has been breached.

  • Clarification: Add 1–2 drops of hot Ethanol just until the solution turns clear again.

  • Crystallization & Isolation: Remove from heat, cool slowly to room temperature, then chill in an ice bath. Filter and wash with an ice-cold 1:1 Ethanol/Water mixture [1].

Part 5: Workflow Visualization

SolventSelection N1 Crude 4-(1H-Imidazol-1-yl) -2-methoxyaniline N2 Screen Single Solvents (e.g., IPA, EtOAc, EtOH) N1->N2 N3 High Solubility at Boiling Point? N2->N3 N4 Low Solubility at 0-5 °C? N3->N4 Yes N6 Screen Binary Systems (e.g., EtOH/Water, EtOAc/Heptane) N3->N6 No N5 Single-Solvent Cooling Crystallization N4->N5 Yes N4->N6 No N7 Oiling Out (LLPS) Observed? N6->N7 N8 Lower Temp Slowly & Add Seed Crystals N7->N8 Yes N9 Anti-Solvent Crystallization N7->N9 No N8->N9

Figure 1: Decision tree for selecting a recrystallization solvent system for imidazole-aniline derivatives.

References

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors Organic Process Research & Development (ACS Publications) URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 ACS Publications URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents Mettler Toledo URL:[Link]

  • Purifying Compounds by Recrystallization Organic Chemistry I Lab - University of Richmond URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-(1H-Imidazol-1-yl)-2-methoxyaniline and Unsubstituted Anilines in Palladium-Catalyzed Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. Anilines, as key building blocks for pharmaceuticals and functional materials, are frequently employed in these transformations. This guide provides an in-depth technical comparison of the reactivity of a functionally rich aniline, 4-(1H-imidazol-1-yl)-2-methoxyaniline, with that of unsubstituted anilines in three of the most prevalent coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

This analysis is grounded in the fundamental principles of electronic and steric effects, supported by available experimental data for related systems, and provides practical insights for reaction design and optimization. While direct comparative studies on 4-(1H-imidazol-1-yl)-2-methoxyaniline are limited, this guide synthesizes data from analogous systems to provide a robust predictive framework.

Theoretical Underpinnings: Electronic and Steric Profile

The reactivity of an aniline derivative in a catalytic cycle is profoundly influenced by the electronic nature and steric bulk of its substituents. These factors dictate the nucleophilicity of the amino group and the ease of oxidative addition and reductive elimination at the palladium center.

4-(1H-Imidazol-1-yl)-2-methoxyaniline presents a unique combination of substituents:

  • 2-Methoxy Group: This group exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom and an electron-donating resonance effect (+M) from its lone pairs.[1][2] In the ortho position, the inductive effect is more pronounced, generally making the aniline less basic than unsubstituted aniline.[3] Sterically, the methoxy group can provide some bulk around the amino functionality, which may influence the approach of the catalyst or other reactants.[4]

  • 4-(1H-Imidazol-1-yl) Group: The imidazole ring is a heteroaromatic system. As a substituent, it is generally considered to be electron-withdrawing through its sigma framework. However, the nitrogen lone pairs can also participate in resonance. The overall electronic effect can be complex and context-dependent. The presence of the imidazole moiety can also introduce potential coordination sites for the palladium catalyst, which could either be beneficial or detrimental to the desired coupling reaction.

In contrast, unsubstituted aniline serves as our baseline, with its reactivity primarily governed by the electronic properties of the amino group itself, which is a strong activating, ortho-, para-directing group.

Predicted Impact on Reactivity:

Based on these electronic and steric considerations, we can hypothesize the following trends in reactivity for 4-(1H-imidazol-1-yl)-2-methoxyaniline compared to unsubstituted aniline:

  • Suzuki-Miyaura Coupling: The electron-withdrawing nature of the substituents in the substituted aniline might make the corresponding aryl halide or triflate more susceptible to oxidative addition. However, the potential for the imidazole nitrogen to coordinate to the palladium center could complicate the catalytic cycle.

  • Buchwald-Hartwig Amination: The reduced basicity of the substituted aniline due to the ortho-methoxy group may lead to slower rates of C-N bond formation compared to unsubstituted aniline.[1][3]

  • Heck Reaction: The electronic nature of the aniline derivative can influence the reactivity of the corresponding aryl halide. Electron-withdrawing groups on the aryl halide can sometimes lead to higher reactivity in the Heck reaction.[5]

The following sections will delve into the available experimental evidence to support or challenge these hypotheses.

Comparative Performance in Key Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of anilines in this reaction is typically assessed by using the corresponding halo-aniline derivative.

Unsubstituted Anilines: Bromoanilines are common substrates in Suzuki-Miyaura couplings. For instance, the coupling of 4-bromoaniline with various arylboronic acids using a ligand-free palladium acetate catalyst in aqueous DMF has been shown to proceed in excellent yields.[6]

Table 1: Suzuki-Miyaura Coupling of 4-Bromoaniline with Arylboronic Acids [6]

Arylboronic AcidYield (%)
Phenylboronic acid98
4-Methylphenylboronic acid99
2-Methylphenylboronic acid95
2-Methoxyphenylboronic acid96
4-Cyanophenylboronic acid62

Reaction Conditions: 4-bromoaniline, arylboronic acid, Pd(OAc)₂, Na₂CO₃, DMF/H₂O, 100 °C.

The data indicates that electron-donating groups on the boronic acid lead to higher yields, while electron-withdrawing groups decrease the yield.[6]

4-(1H-Imidazol-1-yl)-2-methoxyaniline: While no direct data for the Suzuki-Miyaura coupling of a halo-derivative of 4-(1H-imidazol-1-yl)-2-methoxyaniline is readily available, studies on other heteroaryl-substituted anilines can provide insights. The presence of N-heterocycles can sometimes inhibit palladium catalysts through coordination.[7] However, with appropriate ligand selection, these couplings can be successful. For ortho-substituted anilines, the steric hindrance can also play a significant role. For example, a Suzuki-Miyaura reaction was successfully developed for unprotected ortho-bromoanilines, demonstrating that with the right catalyst system, good to excellent yields can be achieved with a variety of boronic esters.[8]

Inference: It is anticipated that a halo-derivative of 4-(1H-imidazol-1-yl)-2-methoxyaniline would be a viable substrate for Suzuki-Miyaura coupling. However, optimization of the catalyst, ligand, and base would be crucial to overcome potential catalyst inhibition by the imidazole moiety and the steric influence of the ortho-methoxy group. The yields might be slightly lower than those observed for unsubstituted bromoanilines under similar conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Aryl Halide, Arylboronic Acid, Base, and Pd Catalyst B Add Anhydrous Solvent (e.g., Toluene, Dioxane) A->B C Degas Mixture (e.g., N2 or Ar sparging) B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D Inert Atmosphere E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench (e.g., with Water) E->F G Extract with Organic Solvent F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Here, the aniline derivative itself acts as the nucleophile.

Unsubstituted Aniline: Unsubstituted aniline readily participates in Buchwald-Hartwig amination with a variety of aryl halides and pseudohalides. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[9][10] For example, the coupling of various aryl chlorides with morpholine (a secondary amine) using a palladium catalyst with an XPhos ligand gives high yields.[11] While this is not with aniline itself, it demonstrates the general reactivity. A general protocol for the amination of aryl halides with primary amines often requires heating and a suitable ligand like BINAP.[12]

4-(1H-Imidazol-1-yl)-2-methoxyaniline: The reduced basicity of the amino group in this molecule due to the ortho-methoxy group is expected to decrease its nucleophilicity and thus its reactivity in Buchwald-Hartwig amination compared to unsubstituted aniline.[1][3] Furthermore, the imidazole nitrogen could potentially compete with the aniline nitrogen for coordination to the palladium catalyst, although this is less likely given the greater nucleophilicity of the primary amine.

Table 2: Comparative Basicity of Aniline and Methoxy-Substituted Anilines [1]

Aniline DerivativepKb
Aniline9.13
o-Methoxyaniline9.5
m-Methoxyaniline9.8
p-Methoxyaniline8.7

A higher pKb value indicates lower basicity. As shown, o-methoxyaniline is less basic than aniline.

Inference: 4-(1H-Imidazol-1-yl)-2-methoxyaniline is expected to be a less reactive nucleophile in Buchwald-Hartwig amination than unsubstituted aniline. To achieve comparable yields, more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) would likely be required.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)(X)L_n Pd0->OA Oxidative Addition (Ar-X) AC [Ar-Pd(II)(NHR')L_n]X OA->AC + R'NH₂ - L PC Ar-Pd(II)(NR')L_n AC->PC + Base - Base-HX PC->Pd0 Reductive Elimination Product Product PC->Product Ar-NHR'

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene.

Unsubstituted Anilines: Haloanilines are effective substrates in Heck reactions. For instance, the ligandless Heck coupling of a halogenated aniline with acrylonitrile catalyzed by Pd/C has been reported.[13] The reactivity generally follows the order I > Br > Cl for the halogen.

4-(1H-Imidazol-1-yl)-2-methoxyaniline: The electronic properties of the halo-derivative of this aniline would influence the rate of oxidative addition. The presence of both an ortho-methoxy group and a para-imidazolyl group would make the aryl halide more electron-rich compared to a simple haloaniline, which could potentially slow down the oxidative addition step.[5] However, the use of electron-rich and sterically hindered phosphine ligands can often overcome the lower reactivity of electron-rich aryl chlorides.[14]

Inference: A halo-derivative of 4-(1H-imidazol-1-yl)-2-methoxyaniline is expected to be a challenging substrate for the Heck reaction compared to unsubstituted haloanilines. Achieving high yields would likely necessitate the use of highly active catalyst systems, potentially at higher temperatures. The regioselectivity of the alkene insertion could also be influenced by the steric bulk of the ortho-methoxy group.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions with a generic aniline derivative. These should serve as a starting point for optimization with specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Bromoaniline with an Arylboronic Acid

Materials:

  • Bromoaniline derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromoaniline derivative, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with Aniline

Materials:

  • Aryl bromide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide.

  • Outside the glovebox, add palladium(II) acetate and BINAP to the Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, the aryl bromide, and aniline via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the predicted reactivity of 4-(1H-imidazol-1-yl)-2-methoxyaniline versus unsubstituted anilines in key palladium-catalyzed coupling reactions.

  • Electronic and Steric Effects are Key: The presence of the ortho-methoxy and para-imidazolyl groups on the aniline ring significantly alters its electronic and steric properties compared to the parent aniline. These changes are predicted to generally decrease the reactivity of 4-(1H-imidazol-1-yl)-2-methoxyaniline in reactions where the aniline acts as a nucleophile (Buchwald-Hartwig) and may present challenges in reactions involving its halo-derivatives (Suzuki-Miyaura and Heck) due to potential catalyst inhibition and altered electronic properties.

  • Reaction Optimization is Crucial: While challenges are anticipated, modern advancements in catalyst and ligand design offer a high degree of confidence that successful coupling reactions involving 4-(1H-imidazol-1-yl)-2-methoxyaniline can be achieved. Careful screening of ligands, bases, solvents, and temperatures will be paramount. For instance, the use of bulky, electron-rich phosphine ligands has proven effective for challenging substrates in both Buchwald-Hartwig and Heck reactions.[9][14]

  • A Call for Experimental Data: The development of direct, comparative experimental data for 4-(1H-imidazol-1-yl)-2-methoxyaniline in these coupling reactions would be of significant value to the scientific community. Such data would allow for a more precise understanding of the interplay between the electronic and steric effects of its unique substitution pattern and would facilitate its broader application in the synthesis of novel compounds.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring. BenchChem.
  • ECHEMI. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. ECHEMI.
  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. [Link]

  • Heravi, M. M., & Faraji, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979-2035.
  • Martinez, J. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29505-29510. [Link]

  • Nolan, S. P., et al. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions.
  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1494. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Caddick, S., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider SyntheticPages, SP249.
  • Mallick, K., et al. (2011). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Hartwig, J. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Wang, L., et al. (2012). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • De Vreese, R., et al. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 12(3), 484-489.
  • Buncel, E., & Dust, J. M. (1982). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 639-645.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1042.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sigman, M. S., & Jensen, D. R. (2003). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 125(47), 14286-14287.
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
  • Khattab, M. I., Ragab, F. A., & El-Nassan, H. B. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1098-1106.
  • BenchChem. (2025). catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline. BenchChem.
  • ResearchGate. (2025, August 10). One-Pot Diazotization and Asymmetric Heck Reaction between Anilines and Unactivated Alkenes. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443.
  • N'DEDE, B. T., et al. (2013). Electronic and steric effects in the control of the Anilinium chloride catalyzed condensation reaction between Aldones and 4-Phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry, 7(9), 315-320.
  • Reddy, R. S., et al. (2011). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. Molecules, 16(12), 10136-10148.
  • Bronner, S. M., et al. (2010). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. The Journal of organic chemistry, 75(23), 8094-8100.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Medicinal Chemistry and Drug Discovery e-journal, 2(2), 1-20.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
  • ResearchGate. (2025, October 17). Imidazolyl Alanes – Synthesis, Structures, and Reactivity Studies. Retrieved from [Link]

  • Wang, Y., et al. (2015). Mild synthesis of isoxazoline derivatives via an efficient [4 + 1] annulation reaction of transient nitrosoalkenes and sulfur ylides. Scientific reports, 5(1), 1-7.
  • Khattab, M. I., Ragab, F. A., & El-Nassan, H. B. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1098-1106.
  • Ragaini, F., et al. (2025). Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation of Aniline.
  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & biomolecular chemistry, 14(32), 7594-7614.
  • ResearchGate. (n.d.). Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. Retrieved from [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2390-2400.
  • Kumar, A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1789-1835.
  • BenchChem. (2025). electronic effects of fluorine and bromine on the aniline ring. BenchChem.

Sources

Comparative

Comparative Reactivity Guide: 4-(1H-Imidazol-1-yl)-2-methoxyaniline vs. 4-Aminoimidazole

Executive Summary Understanding the reactivity profiles of heterocyclic amines is critical for rational drug design and synthetic planning. This guide objectively compares two distinct imidazole-containing amines: 4-(1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the reactivity profiles of heterocyclic amines is critical for rational drug design and synthetic planning. This guide objectively compares two distinct imidazole-containing amines: 4-(1H-Imidazol-1-yl)-2-methoxyaniline (a stable, bifunctional pharmaceutical building block) and 4-aminoimidazole (a highly reactive, prebiotically significant heterocycle). By analyzing their electronic structures, nucleophilicity, and oxidative stability, we provide actionable, self-validating protocols to manage their distinct chemical behaviors.

Structural and Electronic Foundations (The "Why")

The stark contrast in reactivity between these two compounds stems entirely from how their primary amine is electronically coupled to the imidazole core.

  • 4-(1H-Imidazol-1-yl)-2-methoxyaniline (Compound A): This molecule features an N-linked imidazole (1-yl) separated from the primary amine by a phenyl spacer[1]. This N-arylation locks the tautomeric state of the imidazole ring, leaving N3 as the sole basic site on the heterocycle. The primary reactive center is the aniline amine, which is sterically accessible and electronically activated by the ortho-methoxy group. The phenyl ring acts as an electronic buffer, preventing the aniline lone pair from directly destabilizing the imidazole core.

  • 4-Aminoimidazole (Compound B): In this structure, the amino group is directly conjugated with the amphoteric imidazole π -system. This direct attachment creates an exceptionally electron-rich framework. The lone pair of the exocyclic nitrogen delocalizes into the ring, significantly raising the Highest Occupied Molecular Orbital (HOMO). Consequently, 4-aminoimidazole acts as a strong reducing agent[2]. Furthermore, the presence of a free NH on the imidazole ring allows for extensive hydrogen bonding and rapid amino-imino tautomerization[3], which disrupts aromaticity and opens pathways for degradation.

ElectronicMap cluster_A 4-(1H-Imidazol-1-yl)-2-methoxyaniline cluster_B 4-Aminoimidazole A_NH2 Aniline NH2 Primary Nucleophile A_Ph Phenyl Spacer Electronic Buffer A_NH2->A_Ph Resonance Donation A_Im Imidazole N3 Secondary Base A_Ph->A_Im Inductive Withdrawal B_NH2 C4-Amino Strong Electron Donor B_Im Imidazole Core Highly EAS Active B_NH2->B_Im Direct Conjugation B_Taut Imino Tautomer Degradation Sink B_NH2->B_Taut Rapid Equilibrium

Fig 1. Electronic delocalization and reactive site mapping for both compounds.

Comparative Reactivity Profiles

Nucleophilicity & Electrophilic Aromatic Substitution (EAS)

Compound A exhibits predictable chemoselectivity. Electrophiles will preferentially attack the aniline NH₂. If forced into an EAS reaction, substitution occurs on the activated phenyl ring (ortho/para to the methoxy and amino groups), leaving the imidazole ring intact. Conversely, Compound B exhibits ambident hyper-reactivity. The C5 position of the imidazole ring is exceptionally nucleophilic due to the strong electron-donating effect of the adjacent C4-amino group. Electrophiles (such as halogens or diazonium salts) will attack C5 almost instantaneously[4].

Stability and Tautomerism

Because of its hyper-reactivity, direct synthesis and isolation of unsubstituted 4-aminoimidazole are notoriously difficult. It requires fully substituted frameworks or specialized atom-economical annulations to achieve stability[5]. In prebiotic chemistry, 4-aminoimidazole derivatives are recognized as highly reactive intermediates that readily polymerize or condense into purines[6]. Compound A, lacking these degradation pathways, is a bench-stable solid[1].

Table 1: Quantitative & Qualitative Reactivity Metrics

Property4-(1H-Imidazol-1-yl)-2-methoxyaniline (Compound A)4-Aminoimidazole (Compound B)
Primary Nucleophile Aniline NH₂ (Predictable, moderate nucleophile)C4-NH₂ & C5-Carbon (Ambident, hyper-reactive)
Imidazole Tautomerism Locked (N1-arylated)Highly Active (1H/3H and Amino/Imino)
EAS Susceptibility Phenyl ring (ortho to OMe/NH₂)Imidazole C5 position (Extremely rapid)
Oxidative Stability High (Bench-stable under ambient conditions)Very Low (Rapidly oxidizes/polymerizes in air)
Synthetic Utility Kinase inhibitor building blockPrebiotic precursor; requires protecting groups

Experimental Workflows: Self-Validating Protocols

To objectively demonstrate the causality behind these electronic differences, the following self-validating protocols are designed to stress-test their reactivity and stability.

Protocol 1: Chemoselective Trapping (Internal Competition)

Objective: Validate the predictable nucleophilicity of Compound A against the uncontrolled, ambident reactivity of Compound B.

  • Preparation: Dissolve equimolar amounts (0.1 mmol each) of Compound A and Compound B in 5 mL of anhydrous dichloromethane (DCM) under an argon atmosphere at -78 °C.

  • Base Addition: Add 1.0 equivalent (0.1 mmol) of N,N-diisopropylethylamine (DIPEA).

  • Electrophile Addition: Dropwise add 1.0 equivalent of acetyl chloride (AcCl) over 5 minutes.

  • Quench: Stir for 30 minutes at -78 °C, then quench rapidly with 2 mL of saturated aqueous NaHCO₃.

  • Validation (LC-MS): Analyze the organic layer.

    • Expected Result: Compound A will yield a clean, single peak corresponding to the mono-N-acetylated aniline. Compound B will outcompete A kinectically but will yield a complex mixture of N-acetyl, C5-acetyl, and polymerized degradation products, validating its hyper-reactive, ambident nature.

Workflow Start Equimolar Mixture: Compound A & B Step1 Mild Acylation (1.0 eq AcCl, DIPEA, -78°C) Start->Step1 Eval LC-MS / NMR Analysis Step1->Eval PathA Compound A Pathway Stable N-Aryl Amide Formation (High Yield, Predictable) Eval->PathA Chemoselective Control PathB Compound B Pathway Rapid C5-Acylation & Polymerization (Degradation) Eval->PathB Uncontrolled Hyper-reactivity

Fig 2. Self-validating experimental workflow for chemoselective N-acylation.

Protocol 2: Oxidative Stability Assessment

Objective: Prove the strong reducing nature and intrinsic oxidative instability of the 4-aminoimidazole core[2].

  • Stock Preparation: Prepare 10 mM stock solutions of both compounds in freshly degassed DMSO.

  • Incubation: Dilute each stock to 100 µM in aerated phosphate-buffered saline (PBS, pH 7.4) in open vials at 37 °C.

  • Sampling: Remove 50 µL aliquots every 10 minutes over a 2-hour period.

  • Validation (HPLC-UV): Quantify the remaining parent compound via HPLC-UV (254 nm).

    • Expected Result: Compound A will maintain >98% peak area over 2 hours. Compound B will exhibit a rapid exponential decay (half-life often <30 minutes) without the addition of any external oxidants, proving its high HOMO and susceptibility to ambient oxygen.

References

  • [1] 4-(1h-Imidazol-1-yl)-2-methoxyaniline | CAS#:1021426-47-0. ChemSrc.[Link]

  • [6] Chemistry of Abiotic Nucleotide Synthesis. ACS Chemical Reviews.[Link]

  • [5] α-Imino Gold Carbenes from 1,2,4-Oxadiazoles: Atom-Economical Access to Fully Substituted 4-Aminoimidazoles. Organic Letters (ACS Publications).[Link]

  • [2] Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis. PubMed Central (PMC).[Link]

Sources

Validation

Orthogonal Testing Methods for 4-(1H-Imidazol-1-yl)-2-methoxyaniline Characterization: A Comparative Guide

Here is a comprehensive, scientifically grounded comparison guide for the orthogonal characterization of 4-(1H-Imidazol-1-yl)-2-methoxyaniline, designed for researchers and analytical scientists in drug development. Intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded comparison guide for the orthogonal characterization of 4-(1H-Imidazol-1-yl)-2-methoxyaniline, designed for researchers and analytical scientists in drug development.

Introduction: The Analytical Challenge

4-(1H-Imidazol-1-yl)-2-methoxyaniline (CAS: 1021426-47-0) is a multi-functional pharmaceutical intermediate frequently utilized in the synthesis of targeted kinase inhibitors. Structurally, it presents a unique analytical challenge: it possesses a primary amine (aniline), an ether linkage (methoxy group), and a tertiary amine within an aromatic system (imidazole).

Because of its dual basic sites and susceptibility to positional isomerism during synthesis, relying on a single analytical method introduces severe measurement bias. Regulatory agencies mandate the use of orthogonal testing —the application of multiple independent analytical techniques with distinct measurement principles—to evaluate the true value of a product attribute and address unknown interference [1]. This guide objectively compares structural and purity characterization methods, providing self-validating protocols to ensure absolute data integrity.

Structural Elucidation: NMR vs. LC-HRMS vs. FTIR

To unequivocally confirm the molecular architecture of this intermediate, scientists must cross-validate data across three orthogonal dimensions: exact mass (HRMS), atomic connectivity (NMR), and vibrational frequencies (FTIR).

Causality & Method Selection

While Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides exceptional sensitivity and confirms the exact molecular formula ( C10​H11​N3​O ), it operates via gas-phase fragmentation. It cannot reliably distinguish positional isomers (e.g., distinguishing the 2-methoxy isomer from a 3-methoxy impurity). Nuclear Magnetic Resonance (NMR) is required orthogonally because it measures nuclear spin interactions in solution, providing the exact spatial connectivity of the methoxy group relative to the imidazole ring. FTIR serves as a complementary, non-destructive validation of the primary amine and ether functional groups.

Table 1: Comparative Data Output for Structural Elucidation
Analytical TechniquePrimary Measurement PrincipleStrengths for this Specific APIInherent Limitations
LC-HRMS (Q-TOF) Mass-to-charge ratio (m/z) & gas-phase fragmentationConfirms exact mass (~189.0902 Da); detects trace co-eluting impurities.Cannot differentiate exact positional isomers.
1D/2D NMR Nuclear spin resonance & scalar couplingHMBC unequivocally proves the 2-methoxy regiochemistry.Lower sensitivity; requires high API purity (>95%).
FTIR Spectroscopy Molecular vibrational absorptionConfirms N-H stretch (aniline) and C-O stretch (ether) without solvent bias.Non-quantitative; complex aromatic fingerprint region.
Protocol 1: Self-Validating Structural Characterization Workflow

This protocol establishes a closed-loop validation system where HRMS data directs the NMR interpretation.

  • Sample Preparation: Dissolve 10 mg of the intermediate in 0.6 mL of DMSO−d6​ .

    • Causality: DMSO−d6​ is explicitly chosen over CDCl3​ to fully solubilize the highly polar imidazole/aniline groups and prevent NMR line broadening caused by intermolecular hydrogen bonding.

  • HRMS Analysis (ESI+): Inject 1 µL into a Q-TOF LC-MS. Apply a collision energy ramp (15–45 eV).

    • Validation Check: Ensure the precursor ion [M+H]+ is observed at m/z 190.0975 (± 5 ppm). Confirm the structure via the characteristic neutral loss of the methoxy radical (-31 Da).

  • NMR Acquisition (1H, 13C, HMBC): Acquire spectra at 298 K.

    • Validation Check: Analyze the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. You must observe a long-range scalar coupling ( 3JCH​ ) between the methoxy protons (~3.8 ppm) and the aromatic carbon at the 2-position. This orthogonally validates the exact isomer structure that HRMS could not resolve.

G cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling API 4-(1H-Imidazol-1-yl)-2-methoxyaniline API Intermediate NMR NMR (1H, 13C, 2D) Connectivity & Isomer ID API->NMR HRMS HRMS (LC-MS/MS) Exact Mass & Fragments API->HRMS FTIR FTIR Functional Groups (N-H, C-O) API->FTIR UHPLC RP-UHPLC-UV Hydrophobic Partitioning API->UHPLC SFC SFC-UV Polar/Adsorption Interactions API->SFC NMR->HRMS Orthogonal Validation UHPLC->SFC Orthogonal Separation

Caption: Orthogonal characterization workflow combining structural and purity analyses for API profiling.

Purity & Impurity Profiling: RP-UHPLC vs. SFC

For lot release and stability testing, identifying process-related impurities is critical. Relying solely on Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) is a fundamental error for basic intermediates.

Causality & Method Selection

RP-UHPLC separates compounds based on hydrophobic partitioning. However, the basic imidazole ring of 4-(1H-Imidazol-1-yl)-2-methoxyaniline frequently interacts with residual silanols on silica-based C18 columns, causing peak tailing that can obscure closely eluting impurities. Furthermore, positional isomers often possess identical hydrophobicities, leading to co-elution.

Supercritical Fluid Chromatography (SFC) acts as a strictly orthogonal method. SFC utilizes supercritical CO2​ and a polar modifier, separating analytes via polar interactions (hydrogen bonding and dipole-dipole)[2]. Because instrument selectivity changes entirely between UHPLC and SFC modes, impurities hidden under the main API peak in UHPLC are routinely resolved in SFC [3].

Table 2: Performance Comparison for Impurity Profiling
ParameterRP-UHPLC-UV (C18 Column)SFC-UV (2-Ethylpyridine Column)Orthogonal Advantage
Separation Mechanism Hydrophobic partitioningPolar adsorption / H-bondingResolves isomers hidden in UHPLC.
Peak Shape (Basic API) Prone to tailing (silanol interactions)Excellent (modifier suppresses active sites)Higher S/N ratio for trace impurities.
Throughput / Run Time 10 – 15 minutes3 – 5 minutes3x faster screening in SFC mode.
Protocol 2: Orthogonal Impurity Screening Workflow

This methodology ensures that no impurity is missed due to the limitations of a single chromatographic mode [4].

  • Primary Method (RP-UHPLC):

    • Column: C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: A = 10 mM Ammonium Bicarbonate (pH 9.0); B = Acetonitrile.

    • Causality: A high-pH aqueous phase is strictly required to keep the imidazole ring deprotonated, minimizing secondary ionic interactions and reducing peak tailing.

    • Gradient: 5% to 95% B over 10 minutes.

  • Orthogonal Switch (SFC):

    • Column: 2-Ethylpyridine (2-EP) (1.8 µm, 3.0 x 100 mm).

    • Mobile Phase: A = Supercritical CO2​ ; B = Methanol with 0.2% Isopropylamine (IPA).

    • Causality: IPA acts as a basic additive to preferentially bind to the stationary phase's active sites, ensuring sharp, symmetrical peaks for the basic aniline/imidazole functionalities.

    • Gradient: 5% to 40% B over 5 minutes.

  • Cross-Validation: Integrate both chromatograms. If UHPLC reports 99.5% purity but SFC reports 98.2% with a newly resolved secondary peak, the UHPLC method suffers from co-elution. The SFC method must be adopted as the stability-indicating assay.

DecisionTree Start Impurity Screening (Primary Method: RP-UHPLC) Check Are all peaks baseline resolved? (Resolution > 1.5) Start->Check Yes Proceed to Quantification & Method Validation Check->Yes Yes No Co-elution Detected (e.g., Positional Isomers) Check->No No SFC_Switch Switch to Orthogonal Method (SFC-UV/MS) No->SFC_Switch Mechanism Separation via H-Bonding & Dipole Interactions SFC_Switch->Mechanism Resolve Isomers Resolved (Orthogonal Selectivity) Mechanism->Resolve

Caption: Decision tree illustrating the shift to SFC as an orthogonal method to resolve isomeric impurities.

References

  • Orthogonal and complementary measurements of properties of drug products containing nanomaterials. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies. Available at:[Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at:[Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 4-(1h-Imidazol-1-yl)-2-methoxyaniline

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 4-(1h-Imidazol-1-yl)-2-methoxyaniline (CAS No. 1021426-47-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 4-(1h-Imidazol-1-yl)-2-methoxyaniline (CAS No. 1021426-47-0). As a compound utilized in advanced research and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles and regulatory standards.

The procedures outlined herein are built upon the foundational principle of "cradle-to-grave" management for hazardous materials, as mandated by regulatory bodies like the Environmental Protection Agency (EPA).[1] The causality behind each step is explained to foster a deep understanding of the risks and the rationale for each control measure.

Hazard Profile and Inherent Risks

Understanding the specific hazards of 4-(1h-Imidazol-1-yl)-2-methoxyaniline is the first step in ensuring its safe handling and disposal. This compound is classified as hazardous, and its risk profile is derived from its chemical structure, which combines an aromatic amine with an imidazole moiety.

Core Chemical Hazards: 4-(1h-Imidazol-1-yl)-2-methoxyaniline is known to be harmful if swallowed, in contact with skin, or if inhaled.[2] It is also classified as a skin and serious eye irritant.[2] Furthermore, as a member of the aromatic amine family, it must be handled with caution, as this class of chemicals includes compounds that are toxic and may have carcinogenic properties.[3][4][5] The imidazole group can also contribute to the compound's hazardous properties; imidazole itself is known for its acute toxicity and corrosive potential.[6]

Regulatory Context: All waste containing this compound must be managed as hazardous chemical waste in accordance with the EPA's Resource Conservation and Recovery Act (RCRA) and any more stringent state or local regulations.[7] It is imperative that this waste is never disposed of via standard trash or sanitary sewer systems, as this can lead to significant environmental contamination and harm to aquatic life.[3][7]

Hazard Classification Hazard Code(s) Signal Word Primary Risk
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful upon exposure through swallowing, skin contact, or inhalation.[2]
Skin IrritationH315WarningCauses skin irritation upon direct contact.[2]
Eye IrritationH319WarningCauses serious eye irritation upon direct contact.[2]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation, drowsiness, or dizziness.[2]

Personnel Protection and Engineering Controls

Before handling the compound or its waste, the following controls must be in place to minimize exposure.

Engineering Control: All handling of 4-(1h-Imidazol-1-yl)-2-methoxyaniline, including weighing, transfers, and waste preparation, must be conducted within a certified chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of dusts or vapors.

Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact). Change gloves immediately if contamination occurs.

  • Eye Protection: Use tightly fitting safety goggles with side shields or a full-face shield to protect against splashes or airborne particles.[3]

  • Body Protection: A lab coat must be worn and kept fully fastened. For tasks with a higher risk of splashing, a chemical-resistant apron is also required.[8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance of the handling area.[9]

Waste Segregation: The Foundation of Safe Disposal

Proper segregation is a critical, non-negotiable step. The primary goal is to prevent dangerous reactions and to avoid unnecessarily contaminating non-hazardous waste streams, which complicates and increases the cost of disposal.[4][8]

Step-by-Step Segregation Protocol:

  • Establish Dedicated Waste Containers: Use separate, clearly labeled hazardous waste containers for each waste stream generated.

  • Solid Waste:

    • This stream includes contaminated consumables such as gloves, weigh paper, paper towels, and bench protectors.

    • Collect this waste in a puncture-resistant container lined with a heavy-duty plastic bag.[8]

  • Liquid Waste:

    • This includes solutions containing 4-(1h-Imidazol-1-yl)-2-methoxyaniline, as well as solvent rinses of contaminated glassware.

    • Collect liquid waste in a compatible, leak-proof container with a secure screw-top cap.[8] Glass or polyethylene containers are typically appropriate, but always verify chemical compatibility.

  • Unused or Expired Pure Compound:

    • The original product container is the ideal vessel for disposing of unused or expired chemicals.[4] Ensure it is securely sealed.

  • AVOID MIXING: Never mix this waste with other chemical waste streams, particularly strong oxidizers, acids, acid anhydrides, or acid chlorides, to prevent violent reactions.[9]

Waste Containment and Labeling Protocol

Accurate and compliant containment and labeling are mandated by law and are essential for the safety of everyone who may handle the waste.

Container Requirements:

  • Compatibility: The container material must not react with the waste.

  • Integrity: Use containers that are in good condition, free from leaks, cracks, or rust.

  • Closure: Containers must be kept securely sealed at all times, except when actively adding waste.

Labeling Procedure:

As soon as the first drop of waste is added to a container, it must be labeled with a completed hazardous waste tag.[7][9] The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "4-(1h-Imidazol-1-yl)-2-methoxyaniline". Do not use abbreviations or chemical formulas.[7] For mixtures, list all components and their approximate percentages.

  • Hazard Identification: Check the appropriate boxes for the material's hazards (e.g., Toxic).

  • Generator Information: Your name, department, and room number.

Disposal Workflow and Emergency Spill Management

The following workflow outlines the process from waste generation to final, compliant disposal. This process is managed in coordination with your institution's Environmental Health and Safety (EHS) department.

G cluster_prep Phase 1: Waste Preparation cluster_manage Phase 2: Management & Disposal start Waste Generation (Solid, Liquid, Pure Chemical) segregate Segregate Waste Streams (Solids vs. Liquids) Avoid Incompatible Materials start->segregate contain Select Compatible, Sealed Container segregate->contain label_node Label Container Correctly 'Hazardous Waste' Full Chemical Name & Hazards Accumulation Start Date contain->label_node store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_node->store full Container Full or Project Complete? store->full full->store No request Complete & Submit Waste Pickup Request to EHS full->request Yes pickup EHS Collects for Professional Disposal (High-Temperature Incineration) request->pickup

Caption: Decision workflow for the disposal of 4-(1h-Imidazol-1-yl)-2-methoxyaniline waste.

Disposal Request Procedure:

  • Ensure all waste containers are properly segregated, sealed, and labeled as described above.

  • Store the containers in a designated and secure hazardous waste satellite accumulation area within your laboratory.

  • When the container is full or the project is complete, complete and submit a chemical waste collection request form to your institution's EHS department.[7][9]

  • EHS personnel will collect the waste and manage its transport to a licensed hazardous waste disposal facility, where it will be destroyed via a method such as high-temperature incineration.[4][8]

Emergency Spill Protocol: Accidents require immediate and correct action.

  • Small Spill (e.g., <100 mL, contained within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools.[10]

    • Place the collected material into a sealed, labeled hazardous waste container.[9][11]

    • Decontaminate the spill area and dispose of all cleanup materials as hazardous waste.

  • Large Spill (e.g., outside a fume hood, or any amount you are not comfortable cleaning):

    • EVACUATE: Immediately evacuate the area.[9]

    • ALERT: Alert all nearby personnel and your supervisor.

    • SECURE: Secure the area by closing doors and preventing entry.

    • CONTACT: Call your institution's emergency number to contact the EHS and emergency response team. Provide details about the chemical spilled and its location.[9]

Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental responsibility for ensuring the health and safety of the scientific community and protecting our shared environment.

References

  • NextSDS. (n.d.). 4-(1H-imidazol-1-yl)-2-methoxyaniline — Chemical Substance Information. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Ecosystems and Sustainable Development X, 192. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, June 22). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Term. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.